Antibacterial agent 81
Description
Properties
Molecular Formula |
C33H28N2O8 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
2-[[2-[4,6-dimethoxy-2,3-bis(4-methoxyphenyl)-1H-indol-7-yl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C33H28N2O8/c1-40-20-13-9-18(10-14-20)26-27-24(42-3)17-25(43-4)28(30(27)35-29(26)19-11-15-21(41-2)16-12-19)31(36)32(37)34-23-8-6-5-7-22(23)33(38)39/h5-17,35H,1-4H3,(H,34,37)(H,38,39) |
InChI Key |
LOILEPBIUIBSMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3=C2C(=CC(=C3C(=O)C(=O)NC4=CC=CC=C4C(=O)O)OC)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Foundational & Exploratory
Arylfluorosulfates: A Novel Class of Antibacterial Agents Targeting Multidrug-Resistant Pathogens
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. This technical guide details the preclinical data on a series of arylfluorosulfates, with a particular focus on compound 81 , which has demonstrated significant potency against multidrug-resistant Gram-positive bacteria. These compounds represent a promising new chemotype for the development of future therapeutics.
Mechanism of Action
While the precise molecular mechanism of action for the arylfluorosulfate class is still under investigation, current evidence suggests that these compounds do not operate via conventional pathways. They have been shown to be effective against strains resistant to existing antibiotic classes, indicating a novel target or mode of interaction within the bacterial cell. Studies are ongoing to elucidate the specific cellular processes disrupted by these agents. The essential nature of the -OSO₂F group has been established, as its replacement with other substituents leads to a loss of antibacterial activity.[1]
A key characteristic of this series, including compound 81 , is their rapid bactericidal activity.[1] Furthermore, they have demonstrated the ability to disrupt established bacterial biofilms and eliminate persister cells, which are often tolerant to conventional antibiotics.[1] This suggests a mechanism that is effective against both actively dividing and dormant bacteria.
Quantitative Data Summary
The antibacterial efficacy of the arylfluorosulfates has been quantified against a panel of clinically relevant pathogens. The data for compound 81 and its analogs are summarized below.
| Compound | Organism | MIC (μM) | IC₅₀ (μM) vs. HEK293T cells |
| 81 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | 41 |
| 80 | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | Not Reported |
| Resveratrol (parent compound) | Methicillin-resistant Staphylococcus aureus (MRSA) | >625 | Not Reported |
| 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but potent | No inhibitory effect |
| 101 | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but potent | 85 |
Data compiled from PNAS, "Identification of simple arylfluorosulfates as potent agents against resistant bacteria."[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the arylfluorosulfate compounds.
1. Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the compounds was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to the mid-logarithmic phase and then diluted. The compounds were serially diluted in a 96-well plate containing the bacterial suspension. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation.
2. Time-Kill Kinetic Assay: To assess the bactericidal or bacteriostatic nature of the compounds, a time-kill assay was performed. Bacteria were exposed to the compounds at concentrations corresponding to multiples of their MIC. Aliquots were removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in viable cell count.
3. Cytotoxicity Assay: The potential toxicity of the compounds against mammalian cells was evaluated using human embryonic kidney (HEK293T) cells. The cells were incubated with various concentrations of the compounds. Cell viability was assessed using a standard method, such as the MTT assay, which measures metabolic activity. The IC₅₀ value, the concentration required to inhibit cell viability by 50%, was then calculated.[1]
4. In vivo Efficacy in C. elegans Model: Caenorhabditis elegans was used as a simple in vivo model to assess the antibacterial activity of the compounds against MRSA infection. Worms were infected with MRSA and then treated with the arylfluorosulfate compounds. The survival rate of the worms was monitored over several days to determine the in vivo efficacy of the compounds. Compound 81 showed a notable increase in the survival rate of infected worms compared to the control.[1]
Visualizations
Caption: General experimental workflow for the evaluation of arylfluorosulfate antibacterial agents.
Caption: Logical relationship of arylfluorosulfate activity against different bacterial types.
References
WX-081: A Technical Whitepaper on the Discovery and Synthesis of a Promising Anti-Tuberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudapyridine (WX-081) is a novel diarylquinoline analog that has emerged as a significant candidate in the fight against drug-resistant tuberculosis (DR-TB). Developed as a safer alternative to the FDA-approved drug bedaquiline (BDQ), WX-081 demonstrates potent antimycobacterial activity by targeting the ATP synthase of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of WX-081. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.
Introduction
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, was a landmark approval for the treatment of MDR-TB. However, its clinical use is associated with safety concerns, including cardiotoxicity (QTc interval prolongation) and hepatotoxicity.[1] This necessitated the development of next-generation diarylquinolines with an improved safety profile.
WX-081 (Sudapyridine) was discovered through a lead optimization program aimed at mitigating the toxicities associated with bedaquiline while retaining or improving its potent antimycobacterial efficacy.[2][3] This was achieved by replacing the bromoquinoline core of bedaquiline with a 5-phenylpyridine moiety.[4][5] Preclinical studies and ongoing clinical trials (currently in Phase III) have shown that WX-081 exhibits comparable efficacy to bedaquiline against both drug-susceptible and drug-resistant M. tuberculosis strains, but with a significantly better safety profile, particularly regarding cardiotoxicity.[1][5]
Discovery and Synthesis
The discovery of WX-081 was a result of a systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study of bedaquiline analogs. The key innovation was the replacement of the bromoquinoline group with a 5-phenylpyridine group, which was found to reduce cardiotoxicity while maintaining potent inhibition of ATP synthase.[4] The development of WX-081 was led by researchers at WuXi AppTec and is being advanced through clinical trials by Shanghai Jiatan Biotech Ltd.[2][6]
Proposed Chemical Synthesis
While a detailed, step-by-step synthesis protocol for WX-081 is not publicly available, a plausible synthetic route can be proposed based on its structure as a diarylpyridine analog of bedaquiline. The synthesis would likely involve the coupling of a substituted pyridine core with the side chain common to the diarylquinoline class. A generalized, hypothetical synthetic scheme is presented below.
Scheme 1: Proposed Synthesis of WX-081
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Sudapyridine: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudapyridine (WX-081) is a next-generation diarylquinoline antibiotic, developed as an analog of bedaquiline. It has demonstrated potent antibacterial activity, particularly against Mycobacterium tuberculosis, including drug-resistant strains, and various non-tuberculous mycobacteria (NTM). This document provides a comprehensive overview of the antibacterial spectrum of sudapyridine, detailing its in vitro activity through quantitative data. Furthermore, it elucidates the compound's dual mechanism of action: the direct inhibition of mycobacterial ATP synthase and the upregulation of host innate immunity. Detailed experimental protocols for assessing antibacterial activity and visualizations of the key pathways are provided to support further research and development efforts.
Antibacterial Spectrum
Sudapyridine has shown significant promise in combating mycobacterial infections. Its activity is primarily concentrated against species within the Mycobacterium genus.
In Vitro Activity Against Mycobacterium tuberculosis
Sudapyridine exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) are comparable to or slightly higher than those of bedaquiline.[1][2]
| Strain Type | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Clinical Isolates | 114 | 0.0156 - 1 | 0.25 | 0.5 |
| H37Rv (Reference) | - | 0.117 - 0.219 | - | - |
| Drug-Resistant | - | 0.03 - 0.12 | - | - |
Data compiled from multiple sources.[1][2][3]
In Vitro Activity Against Non-Tuberculous Mycobacteria (NTM)
Sudapyridine has also demonstrated efficacy against several clinically relevant NTM species.
| Species | Subspecies | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| M. avium | - | 9 | 0.05 - 0.94 | - | - |
| M. abscessus | abscessus | 13 | 0.88 - 7.22 | - | - |
| M. abscessus | massiliense | 9 | 0.22 - 8.67 | - | - |
| M. abscessus | (unspecified) | 36 | 0.12 - 0.96 | 0.48 | 0.96 |
Data compiled from multiple sources.[4][5]
Mechanism of Action
Sudapyridine employs a dual mechanism to exert its antimycobacterial effects. It directly targets the energy production of the bacteria while also stimulating the host's immune response to clear the infection.
Inhibition of Mycobacterial ATP Synthase
Similar to its parent compound, bedaquiline, sudapyridine's primary target is the F₀ subunit of ATP synthase, specifically the atpE gene product.[6][7] By binding to the proton pump of this enzyme, it disrupts the proton motive force, leading to a significant reduction in ATP synthesis and ultimately, bacterial cell death.[6][8] This targeted action makes it highly specific for mycobacteria with minimal impact on other bacteria or mammalian cells.[8]
Caption: Sudapyridine's direct mechanism of action on mycobacterial ATP synthase.
Upregulation of Host Innate Immunity
In addition to its direct bactericidal activity, sudapyridine modulates the host's innate immune response.[6][7] Studies have shown that it can enhance intracellular bactericidal activity by upregulating key immune signaling pathways within macrophages, such as the NF-κB and MAPK pathways.[6] This leads to an increased production of cytokines like TNF, which are crucial for controlling M. tuberculosis infection.[6]
Caption: Sudapyridine's immunomodulatory effect on host macrophages.
Experimental Protocols
The following are detailed methodologies for determining the in vitro antibacterial activity of sudapyridine.
Minimum Inhibitory Concentration (MIC) Determination via Microplate AlamarBlue Assay (MABA)
This method is commonly used for determining the MIC of compounds against Mycobacterium species.[4][6]
-
Preparation of Drug Solutions: Dissolve sudapyridine in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial twofold dilutions of the drug in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Preparation of Bacterial Inoculum: Culture the mycobacterial strain to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it to achieve a final concentration of approximately 2 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the prepared bacterial suspension to each well of the microplate containing the drug dilutions. Include a drug-free well as a growth control and a well with medium only as a negative control.
-
Incubation: Seal the plate and incubate at 37°C in a 5% CO₂ atmosphere for 7 days (for M. tuberculosis) or the appropriate duration for the NTM species being tested.
-
Addition of AlamarBlue: After the initial incubation period, add a mixture of AlamarBlue reagent to each well.
-
Secondary Incubation: Re-incubate the plate at 37°C for an additional 24 hours.
-
Reading Results: A color change from blue to pink or purple indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.[6]
Caption: Workflow for MIC determination using the MABA method.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: Following the MIC reading, take an aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquots onto appropriate agar plates (e.g., Middlebrook 7H10 or 7H11) that do not contain the drug.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks, or until growth is visible in the control culture.
-
Determine MBC: The MBC is the lowest concentration of the drug that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum. The MBC/MIC ratio can be used to classify the drug as bactericidal (typically a ratio of ≤32) or bacteriostatic.[9]
Conclusion
Sudapyridine is a promising antibacterial agent with a focused and potent spectrum of activity against clinically significant mycobacteria. Its dual mechanism of action, combining direct inhibition of a vital bacterial enzyme with the enhancement of the host's immune response, makes it a compelling candidate for the treatment of tuberculosis and NTM infections. The provided data and protocols serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this novel compound.
References
- 1. dovepress.com [dovepress.com]
- 2. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics, and food effect of sudapyridine (WX‐081), a novel anti‐tuberculosis candidate in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Target Identification of Antibacterial Agent 81: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and mechanism of action for a compound identified as "Antibacterial agent 81". This agent is a potent inhibitor of bacterial DNA transcription, a critical process for bacterial viability. Its primary molecular target is bacterial RNA polymerase (RNAP), a multi-subunit enzyme responsible for synthesizing RNA from a DNA template. By binding to this enzyme, this compound effectively halts gene expression, leading to bacterial cell death.
Quantitative Data Summary
The antibacterial activity of this compound has been quantified against key bacterial species. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Organism | MIC (µM) | Reference |
| This compound | Staphylococcus aureus USA300 | 12.5 | [1] |
| This compound | Mycobacterium smegmatis ATCC14468 | 7.8 | [1] |
Mechanism of Action: Inhibition of DNA Transcription
This compound functions by directly interfering with the bacterial transcription machinery.[1] The primary target is the bacterial RNA polymerase (RNAP). The binding of the agent to RNAP is thought to prevent the formation of the transcription initiation complex, a crucial first step in gene expression.[2][3][4] This inhibition is selective for bacterial RNAP, which is a key characteristic for a viable antibacterial drug, minimizing effects on the host's cellular machinery.
Caption: Inhibition of bacterial RNA polymerase by this compound, preventing DNA transcription.
Experimental Protocols for Target Identification
The identification of bacterial RNA polymerase as the target of this compound involves a series of key experiments. The following protocols are representative of the methodologies used for this class of inhibitors.[4]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the antibacterial agent that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., S. aureus) is grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized density (typically 0.5 McFarland standard).
-
Serial Dilution: The antibacterial agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Analysis: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).
In Vitro Transcription Inhibition Assay
This biochemical assay directly measures the effect of the compound on the activity of purified bacterial RNA polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, and ribonucleotide triphosphates (NTPs), including one radioactively or fluorescently labeled NTP (e.g., [α-³²P]UTP).
-
Compound Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Initiation of Transcription: The transcription reaction is initiated by incubating the mixture at 37°C.
-
Termination: The reaction is stopped after a defined period by adding a stop solution (e.g., containing EDTA and formamide).
-
Product Analysis: The newly synthesized RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of transcript is quantified by autoradiography or fluorescence imaging. A reduction in the amount of full-length transcript in the presence of the agent indicates inhibition of RNA polymerase.
Affinity Chromatography-Mass Spectrometry for Target Pull-Down
This technique is used to physically isolate the cellular target of a drug from a complex mixture of cellular proteins.
Methodology:
-
Immobilization of the Agent: this compound is chemically linked to a solid support, such as agarose beads, creating an affinity matrix.
-
Preparation of Cell Lysate: The target bacteria are grown and then lysed to release their cellular contents, including proteins.
-
Affinity Purification: The bacterial lysate is incubated with the affinity matrix. The protein target (RNA polymerase) will specifically bind to the immobilized agent, while other proteins will not.
-
Washing: The matrix is washed extensively to remove non-specifically bound proteins.
-
Elution: The bound protein is eluted from the matrix, for example, by changing the pH or salt concentration, or by adding an excess of the free antibacterial agent.
-
Identification: The eluted protein is identified using techniques such as SDS-PAGE followed by mass spectrometry to confirm its identity as a subunit of RNA polymerase.
Caption: A typical workflow for the identification and validation of the molecular target of an antibacterial agent.
References
- 1. This compound CAS#: 2873395-27-6 [m.chemicalbook.com]
- 2. Inhibitors of bacterial transcription initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Inhibitors of bacterial RNA polymerase transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Sudapyridine (WX-081): A Novel Diarylquinoline Targeting Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sudapyridine (WX-081) is a novel diarylquinoline compound and a promising new agent in the fight against tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis (M. tuberculosis). Developed as an analog of bedaquiline (BDQ), the first new anti-TB drug approved in over four decades, Sudapyridine demonstrates potent antimycobacterial activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of Sudapyridine's effects on M. tuberculosis, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-tubercular therapies.
Mechanism of Action: A Dual Approach
Sudapyridine exhibits a dual mechanism of action against Mycobacterium tuberculosis, directly targeting the bacterium's energy metabolism and simultaneously modulating the host's innate immune response.[4][5][6]
Direct Inhibition of Mycobacterial ATP Synthase
The primary target of Sudapyridine is the F1F0-ATP synthase, a crucial enzyme for energy production in M. tuberculosis.[4][5][6] Specifically, Sudapyridine binds to the atpE subunit of the ATP synthase's proton pump.[4][5] This binding disrupts the proton motive force and inhibits ATP synthesis, leading to a severe depletion of the bacterium's energy supply and ultimately causing cell death.[4][6] This mechanism is analogous to that of bedaquiline.[4][7][8][9] Molecular docking studies have confirmed the binding of Sudapyridine to the atpE subunit, with interactions involving key residues such as Asp32 and Glu65.[6]
Upregulation of Host Innate Immunity
In addition to its direct bactericidal effects, Sudapyridine has been shown to modulate the host's innate immune response.[4][5][6] Studies have revealed that Sudapyridine can activate key immune signaling pathways, including the NF-κB and MAPK pathways, in macrophages.[4][5] This activation leads to an increased production of pro-inflammatory cytokines and type I interferons, which are essential for controlling M. tuberculosis infection.[4][6] This immunomodulatory effect suggests that Sudapyridine not only kills the bacteria directly but also enhances the host's ability to clear the infection.
Quantitative Efficacy
Sudapyridine has demonstrated potent in vitro activity against a wide range of M. tuberculosis clinical isolates, including multidrug-resistant (MDR) and pre-extensively drug-resistant (pre-XDR) strains.[7] Its efficacy is comparable to that of bedaquiline.[2][7]
Table 1: In Vitro Activity of Sudapyridine (WX-081) against M. tuberculosis Clinical Isolates
| Strain Type | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| All Clinical Isolates | 114 | 0.0156 - 1 | 0.25 | 0.5 | [7][10][11] |
| Drug-Susceptible | Not Specified | Not Specified | Not Specified | Not Specified | |
| Multidrug-Resistant (MDR) | 15 | < 1 | Not Specified | Not Specified | [3] |
| Pre-Extensively Drug-Resistant (Pre-XDR) | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Data compiled from multiple studies. "Not Specified" indicates that the specific value was not provided in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Sudapyridine's effect on Mycobacterium tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antimycobacterial activity of Sudapyridine is commonly determined using the Microplate Alamar Blue Assay (MABA).[4]
Experimental Workflow for MIC Determination (MABA)
Protocol Details:
-
Drug Preparation: Sudapyridine and a comparator drug (e.g., bedaquiline) are serially diluted twofold in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80.[4] The typical concentration range tested is from 0.0039 to 2.0 μg/mL.[11]
-
Inoculum Preparation: A suspension of the M. tuberculosis strain (e.g., H37Rv or clinical isolates) is prepared to match the turbidity of a 1.0 McFarland standard and then diluted 1:20.[11]
-
Plate Inoculation: The diluted drug solutions and the bacterial suspension are added to a 96-well microplate.
-
Incubation: The plates are incubated at 37°C for 7 days.[4][11]
-
Addition of Indicator Dye: A mixture of Alamar Blue and Tween 80 is added to each well.[11]
-
Re-incubation and Reading: The plates are re-incubated for an additional 24 hours at 37°C.[4][11] A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest drug concentration that prevents this color change.[4]
Intracellular Antibacterial Activity Assay
The activity of Sudapyridine against intracellular M. tuberculosis is assessed using a macrophage infection model.
Protocol Details:
-
Cell Culture and Infection: A macrophage cell line (e.g., J774A.1) is cultured and infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 5.[6]
-
Drug Treatment: After a 4-hour infection period, the cells are treated with different concentrations of Sudapyridine or a control (e.g., DMSO).[6]
-
Incubation: The treated, infected cells are incubated for 24 hours.[6]
-
Lysis and Plating: The macrophages are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on 7H10 agar plates.
-
CFU Enumeration: After incubation, the colony-forming units (CFU) are counted to determine the number of surviving bacteria. The reduction in CFU compared to the untreated control indicates the intracellular bactericidal activity of the compound.
Safety and Preclinical Profile
A significant advantage of Sudapyridine over bedaquiline is its improved safety profile.[1][5] Preclinical studies have shown that Sudapyridine has a lower risk of causing QT interval prolongation, a known cardiotoxic side effect associated with bedaquiline.[1] Furthermore, Sudapyridine exhibits favorable pharmacokinetic parameters, including better lung exposure.[1] These characteristics position Sudapyridine as a potentially safer alternative for the treatment of drug-resistant tuberculosis.[4][5] Sudapyridine is currently in Phase III clinical trials.[4][6]
Conclusion
Sudapyridine (WX-081) is a promising anti-tuberculosis drug candidate with a dual mechanism of action that includes direct inhibition of mycobacterial ATP synthase and modulation of the host's innate immune response. It demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, comparable to that of bedaquiline but with an improved safety profile. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this and other novel anti-tubercular agents. As Sudapyridine progresses through clinical trials, it holds the potential to become a valuable component of future tuberculosis treatment regimens, particularly for challenging drug-resistant infections.
References
- 1. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Antibacterial Agent 81 and its Inhibition of DNA Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 81 is a novel synthetic compound identified as a potent inhibitor of bacterial DNA transcription. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its operational framework. The agent demonstrates significant inhibitory activity against a range of pathogenic bacteria by targeting the formation of the bacterial RNA polymerase (RNAP) holoenzyme, a critical step in the initiation of transcription. This guide consolidates the available scientific data to serve as a foundational resource for researchers engaged in the development of new antibacterial therapies.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA transcription is an attractive target for new antibiotics because it is an essential cellular process and the machinery involved, particularly the RNA polymerase (RNAP), is significantly different from its eukaryotic counterparts, offering a window for selective toxicity.
This compound has emerged from a series of hybrid compounds designed to disrupt the formation of the RNAP holoenzyme.[1] This complex is formed when the core RNAP enzyme associates with a sigma (σ) factor, which is responsible for promoter recognition and initiation of transcription. By inhibiting this crucial protein-protein interaction, this compound effectively halts gene expression, leading to bacterial cell death.
This guide details the quantitative antibacterial activity of agent 81, the experimental methodologies used to characterize its function, and a visual representation of its mechanism of action.
Quantitative Data
The antibacterial efficacy of Agent 81 has been quantified through various in vitro assays. The key data points are summarized in the tables below for clarity and comparative analysis.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µM) |
| Staphylococcus aureus USA300 | 12.5 |
| Mycobacterium smegmatis ATCC14468 | 7.8 |
| Escherichia coli BW25113 | >250 |
| E. coli BW25113 ΔTolC | >250 |
Data sourced from MedChemExpress product information, citing Wenholz DS, et al.[1]
Table 2: In Vitro DNA Transcription Inhibition
| Compound | Concentration (µM) | Incubation Time (min) | Inhibition Rate (%) |
| This compound | 20 | 15 | 73 |
Data sourced from MedChemExpress product information.
Mechanism of Action: Inhibition of RNAP Holoenzyme Formation
This compound was designed to interfere with the formation of the bacterial RNA polymerase holoenzyme.[1] This complex is essential for the initiation of transcription. The core RNAP enzyme requires a sigma factor to recognize and bind to specific promoter sequences on the DNA. By preventing the association of the sigma factor with the core enzyme, this compound effectively blocks transcription before it can begin. Computational docking studies suggest that the agent targets the interface between the core enzyme and the sigma factor.[1]
Caption: Mechanism of transcription inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. A row with no agent serves as a positive control for bacterial growth, and a well with only broth serves as a negative control.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Seal the plate and incubate at 37°C for 16-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the agent that shows no turbidity (visible growth). Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which growth is significantly inhibited compared to the positive control.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Transcription Inhibition Assay
This protocol describes a general method for assessing the inhibition of bacterial RNA polymerase.
Objective: To quantify the inhibitory effect of this compound on DNA transcription in a cell-free system.
Materials:
-
Purified bacterial RNA polymerase core enzyme
-
Purified sigma factor (e.g., σ⁷⁰)
-
Linear DNA template containing a suitable promoter (e.g., T7 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP) or a fluorescent analog.
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
This compound stock solution (in DMSO)
-
Stop solution (e.g., formamide-containing loading buffer)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Holoenzyme Formation: Incubate the RNAP core enzyme with the sigma factor in transcription buffer on ice to allow the formation of the holoenzyme.
-
Inhibitor Incubation: Add this compound (at various concentrations) or DMSO (vehicle control) to the holoenzyme mixture and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Transcription Initiation: Add the DNA template to the mixture and incubate at 37°C to allow the formation of the open promoter complex.
-
Transcription Elongation: Initiate transcription by adding the rNTP mix (containing the labeled nucleotide). Allow the reaction to proceed for a defined time at 37°C.
-
Reaction Quenching: Stop the reaction by adding the stop solution.
-
Analysis: Denature the RNA products and separate them by size using denaturing PAGE.
-
Quantification: Visualize the RNA transcripts using a phosphorimager or fluorescence scanner. The intensity of the full-length transcript band is quantified. The percentage of inhibition is calculated by comparing the band intensity in the presence of the inhibitor to that of the vehicle control.
Caption: Workflow for in vitro transcription inhibition assay.
Conclusion
This compound represents a promising lead compound in the development of new antibiotics. Its mechanism of action, the inhibition of RNAP holoenzyme formation, is a validated and still underexploited target. The quantitative data presented in this guide underscore its potent activity against clinically relevant bacteria. The detailed experimental protocols provide a framework for further investigation and characterization of this and similar compounds. Further research should focus on elucidating the precise binding site on the RNAP complex, optimizing the compound's structure to improve its activity spectrum and pharmacokinetic properties, and evaluating its efficacy in in vivo models of infection.
References
The Genesis of Sudapyridine (WX-081): A Novel Antitubercular Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sudapyridine (WX-081) is a promising novel diarylpyridine anti-tuberculosis agent currently in late-stage clinical development.[1][2] Developed as a structural analog of the approved drug bedaquiline, Sudapyridine was engineered to retain potent antimycobacterial activity while exhibiting an improved safety profile, particularly concerning cardiotoxicity.[3][4] This technical guide delineates the origins of Sudapyridine, detailing its discovery through structural optimization of bedaquiline, its dual mechanism of action targeting both mycobacterial ATP synthase and host innate immunity, and its preclinical pharmacological profile.[1][3] The document provides a comprehensive summary of key experimental data and methodologies to serve as a resource for researchers in the field of tuberculosis drug development.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of new therapeutic agents.[5] Bedaquiline, the first new anti-tuberculosis drug to be approved in over 40 years, represented a major advancement by targeting a novel pathway: the proton pump of mycobacterial ATP synthase.[1] However, its clinical use is hampered by concerns over adverse effects, including QT interval prolongation and hepatotoxicity.[1][5] This created a clear medical need for safer, equally effective analogs.
Sudapyridine (WX-081) emerged from extensive lead generation and optimization efforts aimed at mitigating the toxicities associated with bedaquiline while preserving its potent antimycobacterial efficacy.[6] Developed by substituting the bromoquinoline core of bedaquiline with a 5-phenylpyridine moiety, Sudapyridine has demonstrated comparable in vitro and in vivo activity against both drug-sensitive and drug-resistant Mtb strains, alongside a more favorable safety and pharmacokinetic profile in preclinical studies.[3][7][8]
Discovery and Synthesis
The development of Sudapyridine was a rational drug design effort focused on modifying the structure of bedaquiline to improve its safety profile.[7] The key structural modification involved the replacement of the bromoquinoline ring system of bedaquiline with a 5-phenylpyridine group.[7] This strategic change aimed to reduce the potential for off-target effects, such as hERG channel inhibition, which is associated with QT prolongation. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed scientific literature, the conceptual pathway involves the synthesis of the novel 5-phenylpyridine core and its subsequent coupling with the side chain shared with bedaquiline.
Mechanism of Action
Sudapyridine exhibits a dual mechanism of action, a feature that distinguishes it as a compelling drug candidate. It not only directly targets the pathogen but also modulates the host's immune response to enhance bacterial clearance.[1]
Inhibition of Mycobacterial ATP Synthase
Similar to its parent compound, bedaquiline, the primary mechanism of action of Sudapyridine is the inhibition of the mycobacterial ATP synthase.[1] Specifically, Sudapyridine binds to the atpE subunit of the ATP synthase, disrupting the proton motive force and thereby inhibiting ATP synthesis.[1] This leads to a rapid depletion of the cellular energy supply, resulting in a bactericidal effect against M. tuberculosis.[1]
Upregulation of Host Innate Immunity
A novel aspect of Sudapyridine's activity is its ability to upregulate the host's innate immune response.[1] Studies have shown that Sudapyridine activates the NF-κB and MAPK signaling pathways in macrophages.[1][9] This activation leads to an increased production of pro-inflammatory cytokines, which enhances the intracellular killing of M. tuberculosis.[9]
Preclinical Data
In Vitro Antimycobacterial Activity
Sudapyridine has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.[8] Its activity is comparable to that of bedaquiline, and it shows no cross-resistance with other existing anti-tuberculosis drugs.[8]
| Parameter | Sudapyridine (WX-081) | Bedaquiline | Reference |
| MIC Range (Mtb H37Rv & sensitive isolates) | 0.117 - 0.219 µg/mL | Not explicitly stated in the same study, but generally comparable | [6] |
| MIC Range (MDR-TB isolates) | <1 µg/mL for all 15 isolates tested | Comparable to Sudapyridine | [8] |
| MIC50 (114 clinical isolates) | 0.25 µg/mL | Not explicitly stated in the same study | [10] |
| MIC90 (114 clinical isolates) | 0.5 µg/mL | Not explicitly stated in the same study | [10] |
| MBC Range (H37Rv & 6 clinical isolates) | 0.5 - 8 µg/mL | 0.0625 - 2 µg/mL | [10] |
MIC: Minimum Inhibitory Concentration; MIC50/MIC90: MIC required to inhibit 50%/90% of isolates; MBC: Minimum Bactericidal Concentration.
In Vivo Efficacy in Mouse Models
The efficacy of Sudapyridine has been evaluated in both acute and chronic mouse models of tuberculosis infection.
In an acute infection model, BALB/c mice were infected with a high dose of Mtb H37Rv. Treatment with Sudapyridine for 20 days resulted in a significant, dose-dependent reduction in the bacterial load in the lungs.[6] At a dose of 20 mg/kg, the efficacy of Sudapyridine was comparable to that of bedaquiline.[6]
| Treatment Group (20 days) | Dose (mg/kg) | Log10 CFU Reduction vs. Untreated Control | Reference |
| Sudapyridine (WX-081) | 10 | 2.2 - 3.2 | [6] |
| Sudapyridine (WX-081) | 20 | 2.2 - 3.2 | [6] |
| Bedaquiline | 20 | Comparable to 20 mg/kg Sudapyridine | [6] |
In a chronic infection model, where mice were infected with a low-dose aerosol of Mtb H37Rv, 8 weeks of treatment with Sudapyridine also led to a significant reduction in lung CFU counts.[6] The activity was comparable to that of bedaquiline at equivalent doses.[6]
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice, rats, and dogs have shown that Sudapyridine has improved pharmacokinetic parameters compared to bedaquiline, including better exposure in the lungs, the primary site of tuberculosis infection.[6]
| Species | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | Reference |
| Beagle Dog | 2 | 4.6 - 7.7 | 51 - 58 | 390 | 9490 | [6] |
| Beagle Dog | 6 | 4.6 - 7.7 | 51 - 58 | Not specified | Not specified | [6] |
| Beagle Dog | 20 | 4.6 - 7.7 | 51 - 58 | 1660 | 58200 | [6] |
Tmax: Time to maximum plasma concentration; t1/2: Plasma half-life; Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
Preclinical Safety
A key driver for the development of Sudapyridine was the potential for an improved safety profile. Preclinical toxicology studies have shown that Sudapyridine has a lower potential for causing QT interval prolongation compared to bedaquiline.[3] Additionally, it did not show adverse effects on blood pressure or heart rate in nonclinical studies.[6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Sudapyridine against M. tuberculosis strains is typically determined using the microplate Alamar Blue assay (MABA).
Workflow:
ATP Synthesis Inhibition Assay
The effect of Sudapyridine on ATP synthesis can be measured using a bioluminescence-based assay.
-
Cell Culture and Treatment: M. tuberculosis cultures are incubated with varying concentrations of Sudapyridine for 24 hours.[1]
-
Cell Lysis: The bacterial cells are lysed on ice to release intracellular contents.[1]
-
ATP Measurement: The total ATP in the lysate is quantified using a commercial ATP assay kit, which measures the light produced from the luciferase-catalyzed reaction of luciferin and ATP.[1]
In Vivo Efficacy Models
-
Infection: BALB/c mice are infected with a high-dose aerosol of M. tuberculosis H37Rv.[6]
-
Treatment: Treatment with Sudapyridine, bedaquiline, or a vehicle control is initiated 10 days post-infection and continues for 20 days.[6]
-
Assessment: At the end of the treatment period, the mice are euthanized, and the lungs are homogenized. The bacterial load (CFU) is determined by plating serial dilutions of the lung homogenates on nutrient agar and counting the colonies after incubation.[6]
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.[6]
-
Treatment: Treatment is initiated several weeks post-infection to allow for the establishment of a chronic infection and continues for 8 weeks.[6]
-
Assessment: The bacterial load in the lungs is determined as described for the acute model.[6]
Conclusion
Sudapyridine (WX-081) represents a significant advancement in the development of new treatments for tuberculosis. Through rational structural modification of bedaquiline, a compound with a dual mechanism of action and an improved preclinical safety and pharmacokinetic profile has been developed. The data summarized in this guide highlight the potential of Sudapyridine as a valuable new agent in the fight against drug-resistant tuberculosis. Further clinical evaluation is ongoing to fully establish its efficacy and safety in humans.
References
- 1. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sudapyridine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus [frontiersin.org]
- 5. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Antibacterial Agent 81": A Technical Overview of a Novel DNA Transcription Inhibitor
For Immediate Release
Shanghai, China – November 8, 2025 – In the ongoing battle against antimicrobial resistance, researchers and drug development professionals now have access to a technical guide on a promising, albeit sparsely documented, compound referred to as "Antibacterial agent 81." This document collates the currently available data on this novel DNA transcription inhibitor, presenting its known antibacterial activity, mechanism of action, and the limited, yet crucial, quantitative data for scientific evaluation.
Core Properties and Mechanism of Action
"this compound" is identified as a potent inhibitor of DNA transcription in bacteria. Its primary mechanism of action is the disruption of this fundamental cellular process, leading to the cessation of bacterial growth and, ultimately, cell death. This mode of action makes it a candidate for combating infections, particularly those caused by drug-resistant strains where traditional antibiotics have become ineffective.
The agent's efficacy as a transcription inhibitor has been quantified in preliminary studies. At a concentration of 20 µM, "this compound" has been shown to inhibit DNA transcription by 73% within a 15-minute exposure period.[1] This rapid inhibition underscores its potential as a fast-acting antibacterial compound.
A proposed workflow for the initial assessment of "this compound" is outlined below. This workflow represents a standard approach for the characterization of a new antimicrobial compound.
Quantitative Antimicrobial Activity
The antibacterial spectrum of "this compound" has been evaluated against several bacterial species, with notable activity against Gram-positive and mycobacterial strains. The Minimum Inhibitory Concentration (MIC), a key measure of antimicrobial potency, has been determined for the following organisms:
| Bacterial Strain | Gram Status/Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus USA300 | Gram-positive | 12.5 µM[1] |
| Mycobacterium smegmatis ATCC14468 | Mycobacteria | 7.8 µM[1] |
| Escherichia coli BW25113 | Gram-negative | >250 µM[1] |
| Escherichia coli BW25113 ΔTolC | Gram-negative (efflux pump deficient) | >250 µM[1] |
The data indicates a selective activity profile, with potent inhibition of S. aureus and M. smegmatis, and significantly lower activity against E. coli. The lack of increased susceptibility in the efflux pump-deficient E. coli strain suggests that efflux mechanisms may not be the primary reason for the observed intrinsic resistance in this Gram-negative bacterium.
Experimental Protocols
While the primary research publication detailing the experimental protocols for "this compound" is not publicly available, this guide outlines the standard methodologies that would be employed for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay is fundamental to determining the potency of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of "this compound": The compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
-
MIC Determination: The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the bacteria.
DNA Transcription Inhibition Assay (In Vitro)
This assay would be used to confirm the mechanism of action of "this compound."
-
Preparation of Reaction Mixture: A reaction mixture containing bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleoside triphosphates (rNTPs), one of which is labeled (e.g., [α-³²P]UTP), is prepared.
-
Addition of "this compound": The compound is added to the reaction mixture at the desired concentration (e.g., 20 µM). A control reaction without the compound is also prepared.
-
Initiation of Transcription: The reaction is initiated by the addition of the RNA polymerase or a required cofactor.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 15 minutes) at an optimal temperature (e.g., 37°C).
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid).
-
Quantification: The amount of labeled rNTP incorporated into the RNA is measured (e.g., by scintillation counting). The percentage of inhibition is calculated by comparing the results from the reaction with "this compound" to the control reaction.
Future Directions and Conclusion
The available data on "this compound" presents a compelling case for further investigation. Its potent activity against S. aureus and M. smegmatis, coupled with its defined mechanism as a DNA transcription inhibitor, positions it as a valuable lead compound in the development of new antibacterial therapies.
However, the lack of comprehensive, peer-reviewed data necessitates a thorough and systematic evaluation of this compound. Future research should focus on its spectrum of activity against a broader panel of drug-resistant bacteria, in vivo efficacy in animal models of infection, and a detailed characterization of its toxicological and pharmacokinetic profiles. The elucidation of its precise binding site on the DNA-RNA polymerase complex would also be crucial for any subsequent drug optimization efforts.
This technical guide serves as a foundational document for researchers and drug developers interested in exploring the potential of "this compound." The scientific community is encouraged to build upon this preliminary information to fully characterize and potentially translate this promising compound into a clinically useful therapeutic.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Antibacterial Agent 81
These protocols provide detailed methodologies for the in vitro evaluation of "Antibacterial Agent 81," a novel compound under investigation for its antibacterial properties. The following guidelines are designed for researchers, scientists, and drug development professionals to ensure standardized and reproducible results.
Overview and Principle
The initial in vitro assessment of a novel antibacterial agent is crucial for determining its potential as a therapeutic. The primary objective is to quantify the agent's inhibitory and bactericidal activity against a panel of clinically relevant bacteria. The core assays described herein are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental metrics in antimicrobial susceptibility testing.[1][2] These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Key Experiments and Methodologies
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a widely used and standardized technique for determining MIC values.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Perform a two-fold serial dilution of the stock solution in MHB in a 96-well microtiter plate. The concentration range should be selected based on expected activity; a common starting range is 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1]
-
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[4] This assay is a direct extension of the MIC test.
Experimental Protocol: MBC Assay
-
Following MIC Determination:
-
Use the 96-well plates from the completed MIC assay.
-
Select the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
-
Subculturing:
-
Aseptically take a 10-50 µL aliquot from each of these clear wells.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4]
-
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination following MIC assay.
Data Presentation
Quantitative data from in vitro assays should be summarized for clear interpretation and comparison.
Table 1: MIC and MBC Values of this compound against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 4 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 | 8 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | Gram-negative | 8 | 32 | 4 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | >128 | >8 | Bacteriostatic |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 2 | 4 | 2 | Bactericidal |
-
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.[5]
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of this compound is under investigation, common antibacterial targets include the cell wall, cell membrane, protein synthesis, and nucleic acid synthesis.[6] The differential activity against Gram-positive and Gram-negative bacteria may suggest a target associated with the cell envelope.
Diagram of Potential Bacterial Targets
Caption: Potential mechanisms of action for antibacterial agents.
Safety and Handling
Standard laboratory safety precautions should be followed when handling bacterial cultures and chemical agents. All work with microorganisms should be performed in a biological safety cabinet. Appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection, must be worn. All contaminated materials should be decontaminated according to institutional guidelines.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmrhs.com [ijmrhs.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Design and Synthesis of Novel Antimicrobial Agents [mdpi.com]
- 6. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
Application Notes and Protocols for In Vivo Mouse Studies with Sudapyridine (WX-081)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudapyridine (WX-081) is a diarylpyridine derivative and a next-generation analog of bedaquiline (BDQ), a crucial drug for treating multidrug-resistant tuberculosis (MDR-TB)[1][2][3][4][5]. Like its predecessor, Sudapyridine targets the ATP synthase in Mycobacterium tuberculosis, disrupting the pathogen's energy metabolism[2][6][7]. Notably, it also upregulates the host's innate immunity, enhancing the clearance of the bacteria[2][6]. Preclinical studies have demonstrated that Sudapyridine exhibits comparable efficacy to BDQ against both drug-sensitive and drug-resistant strains of M. tuberculosis in mouse models, with an improved safety profile, particularly regarding cardiotoxicity[1][4][5]. These promising characteristics position Sudapyridine as a significant candidate for future anti-TB therapies.
These application notes provide a comprehensive overview of the available data on Sudapyridine's use in in vivo mouse studies, including detailed protocols and quantitative data to guide researchers in designing their experiments.
Mechanism of Action
Sudapyridine exerts its anti-tubercular effect through a dual mechanism of action:
-
Inhibition of Mycobacterial ATP Synthase: Sudapyridine, similar to BDQ, binds to the c-subunit of the F1F0-ATP synthase in Mycobacterium tuberculosis. This action inhibits the proton pump, disrupting the proton motive force and leading to a significant reduction in ATP synthesis, which is essential for the bacterium's survival[6][7].
-
Immunomodulation: Sudapyridine has been shown to upregulate the host's innate immune response. It enhances intracellular bactericidal activity by activating immune pathways such as NF-κB and MAPK in macrophages[6].
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vivo mouse studies involving Sudapyridine.
Table 1: In Vivo Efficacy of Sudapyridine (WX-081) in Mouse Models of Tuberculosis
| Animal Model | Infection Model | Treatment Duration | Dosage (mg/kg, oral) | Efficacy (Compared to Control) | Efficacy (Compared to BDQ) | Reference |
| BALB/c Mice | Acute Infection (M. tuberculosis H37Rv) | 20 days | 5, 10, 20 | Dose-dependent reduction in lung CFU. At 10 and 20 mg/kg, CFU was 2.2 to 3.2 log units lower. | At 10 mg/kg, Sudapyridine showed a larger reduction in CFU. At 20 mg/kg, efficacy was not different from BDQ. | [8] |
| BALB/c Mice | Chronic Infection (M. tuberculosis H37Rv) | 8 weeks | 5, 10, 20 | Significant reduction in lung CFU at all doses. | Slightly lower but not significantly different activity compared to BDQ at equivalent doses. | [8] |
| Mice | NTM Infection (M. avium, M. abscessus, M. chelonae) | 28 days | 25 | Effectively inhibited the growth of NTM species. | Equivalent activity to BDQ. | [9] |
Table 2: Pharmacokinetic Parameters of Sudapyridine (WX-081) in Mice
| Parameter | Dosage (mg/kg, oral) | Value | Comparison with BDQ (at the same dosage) | Reference |
| Cmax | 6.25 | 503 ng/mL | Slightly lower than BDQ (608 ng/mL) | [10] |
| AUC0-last | 6.25 | 10,155 ng·h/mL | Nearly twice that of BDQ (6038 ng·h/mL) | [10] |
| Lung Concentration (at 96h) | Not specified | Several times higher | Significantly higher than BDQ | [8][10][11][12] |
Table 3: Toxicology Data for Sudapyridine (WX-081) in Mice
| Parameter | Dosage | Observation | Reference |
| LD50 | >3000 mg/kg | No adverse events observed at administered doses. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for in vivo mouse studies with Sudapyridine.
Protocol 1: Acute Tuberculosis Infection Model in Mice
Objective: To evaluate the efficacy of Sudapyridine in an acute M. tuberculosis infection model.
Materials:
-
Specific pathogen-free female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Sudapyridine (WX-081)
-
Bedaquiline (BDQ) for comparison (optional)
-
Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose)
-
Aerosol exposure system for infection
-
Middlebrook 7H11 agar supplemented with OADC
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Infection:
-
Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to achieve an initial bacterial load of approximately 100-200 CFU per lung.
-
Confirm the initial bacterial load by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates on Middlebrook 7H11 agar.
-
-
Treatment:
-
Ten days post-infection, randomize the remaining mice into treatment and control groups.
-
Prepare fresh drug suspensions daily in the chosen vehicle.
-
Administer Sudapyridine orally via gavage at the desired dosages (e.g., 5, 10, 20 mg/kg) once daily for 20 consecutive days.
-
The control group should receive the vehicle only. A positive control group treated with BDQ at equivalent doses can be included.
-
-
Efficacy Assessment:
-
At the end of the 20-day treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.
-
Compare the lung CFU counts between the treated and untreated control groups to assess the efficacy of Sudapyridine.
-
Protocol 2: Chronic Tuberculosis Infection Model in Mice
Objective: To evaluate the long-term efficacy of Sudapyridine in a chronic M. tuberculosis infection model.
Procedure:
-
Follow the same infection protocol as in the acute model.
-
Initiate treatment 4-6 weeks post-infection when a chronic infection is established.
-
Administer Sudapyridine orally once daily for 8 weeks.
-
Assess the efficacy by determining the lung CFU counts at the end of the 8-week treatment period, as described in the acute model protocol.
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of Sudapyridine in mice.
Materials:
-
Male and female mice
-
Sudapyridine (WX-081)
-
Vehicle for oral administration
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
Drug Administration:
-
Administer a single oral dose of Sudapyridine (e.g., 6.25 mg/kg) to the mice.
-
-
Sample Collection:
-
Collect blood samples from the mice at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).
-
At each time point, also collect lung tissue to determine drug concentration in the target organ.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Homogenize the lung tissue.
-
Analyze the concentration of Sudapyridine in plasma and lung homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.
-
Visualizations
Signaling Pathway of Sudapyridine's Immunomodulatory Effect
Caption: Sudapyridine's immunomodulatory signaling pathway.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo efficacy studies of Sudapyridine.
References
- 1. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Safety, pharmacokinetics, and food effect of sudapyridine (WX‐081), a novel anti‐tuberculosis candidate in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Resistance to Antibacterial Agent 81
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 81 is a potent inhibitor of bacterial DNA transcription, demonstrating significant activity against a range of pathogenic bacteria. Its mechanism of action involves the targeting of RNA polymerase, a crucial enzyme for bacterial viability.[1] Understanding the development of resistance to this agent is critical for its potential therapeutic applications. These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacteria to this compound and for investigating the mechanisms of resistance.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Bacterial Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 12.5 µM | Staphylococcus aureus USA300 | [2] |
| Minimum Inhibitory Concentration (MIC) | 7.8 µM | Mycobacterium smegmatis ATCC14468 | [2] |
| Minimum Inhibitory Concentration (MIC) | >250 µM | Escherichia coli BW25113 | [2] |
| Minimum Inhibitory Concentration (MIC) | >250 µM | Escherichia coli BW25113 ΔTolC | [2] |
| DNA Transcription Inhibition | 73% at 20 µM (15 min) | Not specified | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the antibacterial agent, as well as to a positive control well (containing only bacteria and broth) and a negative control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Investigating Mechanisms of Resistance to this compound
This protocol provides a general workflow for identifying potential resistance mechanisms in bacteria exposed to sub-lethal concentrations of this compound.
Phase 1: Generation of Resistant Mutants
-
Serial Passage:
-
Culture the bacterial strain of interest in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
After incubation, dilute the culture and plate on agar containing the same concentration of the agent.
-
Select colonies that grow at this concentration and passage them to a higher concentration of the agent.
-
Repeat this process with increasing concentrations of this compound to select for resistant mutants.
-
-
Confirmation of Resistance:
-
Determine the MIC of this compound for the selected mutants to confirm the level of resistance.
-
Phase 2: Genetic Analysis of Resistant Mutants
-
Target Gene Sequencing:
-
Since this compound is a DNA transcription inhibitor, mutations in the genes encoding the subunits of RNA polymerase (rpoA, rpoB, rpoC, and rpoD/sigA) are a likely mechanism of resistance.[3]
-
Extract genomic DNA from both the resistant mutant and the parent (susceptible) strain.
-
Amplify the rpo genes using Polymerase Chain Reaction (PCR).
-
Sequence the PCR products to identify any mutations in the resistant strain compared to the susceptible strain.
-
-
Whole-Genome Sequencing (WGS):
-
For a more comprehensive analysis, perform WGS on both the resistant and susceptible strains.
-
This will allow for the identification of mutations in other genes that may contribute to resistance, such as those encoding efflux pumps or modifying enzymes.
-
Phase 3: Functional Analysis of Potential Resistance Mechanisms
-
Efflux Pump Activity Assay:
-
If mutations are identified in genes related to efflux pumps, perform an efflux pump inhibitor assay.
-
Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (e.g., CCCP, reserpine). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps in resistance.
-
-
Gene Expression Analysis:
-
Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of potential resistance genes (e.g., efflux pump genes) in the resistant mutant and the susceptible parent strain when exposed to this compound.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Experimental Workflow for MIC Determination
Logical Workflow for Investigating Resistance
References
- 1. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Antibiotic Resistance Proteins via MiCId’s Augmented Workflow. A Mass Spectrometry-Based Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WX-081 in Mycobacterial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudapyridine (WX-081) is a next-generation diarylquinoline antibiotic currently in late-stage clinical development for the treatment of tuberculosis (TB), including drug-resistant strains (DR-TB).[1][2] As a structural analog of bedaquiline (BDQ), WX-081 shares a primary mechanism of action but exhibits an improved safety profile, particularly regarding cardiotoxicity, and favorable pharmacokinetic properties.[3][4][5] These characteristics position WX-081 as a promising candidate for future TB regimens and a valuable tool for mycobacterial research.
This document provides detailed application notes and experimental protocols for the use of WX-081 in a research setting, summarizing its mechanism of action, efficacy data, and methodologies for in vitro and in vivo studies.
Mechanism of Action
WX-081 exerts a dual mechanism of action against mycobacteria:
-
Direct Inhibition of ATP Synthase: Like its predecessor BDQ, WX-081 targets the F0 subunit of ATP synthase, specifically by binding to the atpE subunit.[1][2] This interaction disrupts the proton motive force, leading to a dose-dependent inhibition of ATP production and subsequent bacterial death.[1][6]
-
Host Immune Modulation: WX-081 has been shown to activate host innate immune signaling pathways.[1][2] It promotes the activation of NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, which play a crucial role in the host's immune response to Mycobacterium tuberculosis (Mtb) infection.[1][6] This immunomodulatory effect may contribute to the overall efficacy of the compound in clearing mycobacterial infections.[1][2]
Data Presentation: In Vitro Efficacy of WX-081
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of WX-081 against various mycobacterial species.
Table 1: MIC of WX-081 against Mycobacterium tuberculosis
| Strain Type | Mtb Strain(s) | WX-081 MIC Range (µg/mL) | WX-081 MIC₅₀ (µg/mL) | WX-081 MIC₉₀ (µg/mL) | Reference(s) |
| Reference Strain | H37Rv | 0.117 - 0.219 | N/A | N/A | [7] |
| Drug-Susceptible Clinical Isolates | 114 clinical isolates | 0.0156 - 1 | 0.25 | 0.5 | [8][9] |
| Multidrug-Resistant (MDR-TB) | Clinical Isolates | Comparable to susceptible strains | N/A | N/A | [3][8] |
| Pre-Extensively Drug-Resistant (Pre-XDR TB) | Clinical Isolates | Comparable to susceptible strains | N/A | N/A | [8] |
Table 2: MBC of WX-081 against Mycobacterium tuberculosis
| Strain Type | Mtb Strain(s) | WX-081 MBC Range (µg/mL) | MBC/MIC Ratio | Reference(s) |
| Reference and Clinical Isolates | H37Rv and 6 clinical isolates | 0.5 - 8 | Varies | [10] |
Table 3: MIC of WX-081 against Non-Tuberculous Mycobacteria (NTM)
| NTM Species | Strain(s) | WX-081 MIC Range (µg/mL) | WX-081 MIC₅₀ (µg/mL) | WX-081 MIC₉₀ (µg/mL) | Reference(s) |
| M. abscessus | ATCC19977 & 36 clinical isolates | 0.12 - 0.96 | 0.48 | 0.96 | [11] |
| M. abscessus subsp. abscessus | Clinical Isolates | 0.88 - 7.22 | N/A | N/A | [12] |
| M. abscessus subsp. massiliense | Clinical Isolates | 0.22 - 8.67 | N/A | N/A | [12] |
| M. avium | Clinical Isolates | 0.05 - 0.94 | N/A | N/A | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for determining the MIC of WX-081 against M. tuberculosis.
Materials:
-
WX-081 stock solution (in DMSO)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
M. tuberculosis culture in logarithmic growth phase
-
Sterile 96-well microplates
-
AlamarBlue reagent
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of WX-081 in a 96-well plate. The final concentrations should typically range from 0.015 to 2 µg/mL. Include a drug-free control (vehicle only) and a media-only control.
-
Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 0.5. Dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 2 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the serially diluted WX-081.
-
Incubation: Seal the plate and incubate at 37°C in a 5% CO₂ atmosphere for 7 days.[1]
-
AlamarBlue Addition: After the incubation period, add 20 µL of AlamarBlue reagent to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24 hours.[1]
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of WX-081 that prevents this color change.
Protocol 2: Intracellular Activity in Macrophages
This protocol assesses the ability of WX-081 to inhibit the growth of M. tuberculosis within macrophages.
Materials:
-
THP-1 cells (human monocytic cell line) or J774A.1 cells (mouse macrophage-like cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
M. tuberculosis H37Rv
-
WX-081
-
Sterile water for cell lysis
-
7H10 agar plates
Procedure:
-
Cell Culture and Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA for 24-48 hours. For J774A.1 cells, seed directly.
-
Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 5 for 4 hours.[6]
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS or media to remove extracellular bacteria.
-
Drug Treatment: Add fresh media containing various concentrations of WX-081 (e.g., 0.1 to 10 µg/mL) to the infected cells. Include a drug-free control.
-
Incubation: Incubate the plates for a defined period (e.g., 24 to 72 hours) at 37°C with 5% CO₂.
-
Cell Lysis and Plating: At the end of the incubation, lyse the macrophages with sterile water.
-
CFU Enumeration: Prepare serial dilutions of the cell lysate and plate on 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of colonies (CFU) to determine the intracellular bacterial load. Compare the CFU counts from WX-081-treated wells to the untreated control to calculate the reduction in bacterial growth.
Visualizations: Signaling Pathways and Workflows
Caption: Dual mechanism of action of WX-081.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus [frontiersin.org]
- 12. Sudapyridine (WX-081) antibacterial activity against Mycobacterium avium, Mycobacterium abscessus, and Mycobacterium chelonae in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sudapyridine against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions such as pneumonia, meningitis, and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for the development of novel antimicrobial agents.[1][2] Sudapyridine, a member of the sulfonamide class of antibiotics, presents a potential therapeutic option. Sulfonamides act by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, a critical component of the bacterial folic acid synthesis pathway.[3][4][5][6] This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect.[4][5] This document provides detailed protocols for the comprehensive in vitro evaluation of Sudapyridine's efficacy against S. aureus.
Mechanism of Action: Inhibition of Folate Synthesis
Sudapyridine, as a sulfonamide antibiotic, is presumed to exert its antimicrobial effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid. Bacteria rely on this pathway to produce folate, which is a vital precursor for the synthesis of nucleotides and ultimately DNA and RNA.[4] By mimicking the structure of PABA, Sudapyridine binds to the active site of DHPS, thereby blocking the synthesis of folic acid and inhibiting bacterial growth and replication.[3][5] Human cells are not affected by this mechanism as they obtain folate from their diet.[4][5][6]
Caption: Simplified signaling pathway of Sudapyridine action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of a novel compound.[7]
Materials:
-
Sudapyridine stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
S. aureus strain (e.g., ATCC 29213 for a quality control strain, or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Sudapyridine Dilutions:
-
Perform serial two-fold dilutions of the Sudapyridine stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the Sudapyridine dilutions, as well as to a positive control well (containing only CAMHB and inoculum) and a negative control well (containing only CAMHB).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[8]
-
-
Reading Results:
-
The MIC is the lowest concentration of Sudapyridine at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.
-
Data Presentation:
| S. aureus Strain | Sudapyridine MIC (µg/mL) |
| ATCC 29213 | |
| Clinical Isolate 1 | |
| Clinical Isolate 2 | |
| MRSA Isolate 1 |
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC determination
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes and tips
-
Incubator (35-37°C)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of Sudapyridine that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
| S. aureus Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ATCC 29213 | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 | ||||
| MRSA Isolate 1 |
Interpretation: An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio of >4 is considered bacteriostatic.
References
- 1. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scienceprofonline.com [scienceprofonline.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Anti-microbial test for Staphylococcus aureus [myskinrecipes.com]
Troubleshooting & Optimization
Optimizing WX-081 concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WX-081. The information is designed to help optimize experimental conditions and avoid potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WX-081?
A1: WX-081 is a diarylquinoline analog that functions as a potent anti-tuberculosis agent.[1][2][3][4] Its primary mechanism of action is the inhibition of ATP synthase in Mycobacterium tuberculosis by targeting the atpE subunit.[1][5] This disruption of ATP synthesis and the proton motive force ultimately leads to bacterial cell death.[1][5]
Q2: What are the known signaling pathways affected by WX-081 in host cells?
A2: WX-081 has been shown to activate host innate immunity by promoting the activation of the NF-κB and MAPK signaling pathways.[5][6][7] This immunomodulatory effect may contribute to its overall therapeutic efficacy.
Q3: What is the recommended concentration range for WX-081 to avoid cytotoxicity in cell culture experiments?
A3: To avoid cytotoxicity in human monocytic (THP-1) cells, it is recommended to use WX-081 at concentrations below 4 µg/mL for up to 24 hours of exposure.[8][9][10] At these concentrations, cell viability is expected to be nearly 100%.[8][9][10] For longer incubation periods (48 hours), 100% cell viability was observed at 1 µg/mL.[8]
Q4: Is there a known difference in cytotoxicity between WX-081 and its analog, bedaquiline (BDQ)?
A4: While both WX-081 and bedaquiline (BDQ) have similar anti-mycobacterial activity, WX-081 has been developed to have an improved safety profile with a lower risk of adverse effects such as QT interval prolongation.[2][4][5][11] In terms of cytotoxicity in THP-1 cells, one study found no statistically significant difference between BDQ and WX-081.[8]
Troubleshooting Guide
Issue: High levels of cytotoxicity observed in my cell line after treatment with WX-081.
Possible Cause 1: WX-081 concentration is too high.
-
Recommendation: Ensure the final concentration of WX-081 in your culture medium is below the cytotoxic threshold. For sensitive cell lines or initial experiments, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration. Based on available data for THP-1 cells, concentrations below 4 µg/mL for 24 hours are generally considered safe.[8][9][10]
Possible Cause 2: Extended exposure time.
-
Recommendation: The duration of exposure to WX-081 can influence its cytotoxic effects. If you are observing toxicity, consider reducing the incubation time. Cytotoxicity data shows a difference in viability between 24 and 48-hour exposures.[8]
Possible Cause 3: Cell line-specific sensitivity.
-
Recommendation: Different cell lines can exhibit varying sensitivities to a compound. The provided cytotoxicity data is for THP-1 cells.[8][9][10] If you are using a different cell line, it is crucial to perform your own cytotoxicity assay to establish a safe working concentration range.
Possible Cause 4: Solvent toxicity.
-
Recommendation: WX-081 is often dissolved in a solvent such as DMSO. Ensure that the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle control (cells treated with the solvent alone) in your experiments to rule out solvent-induced cytotoxicity.
Data Summary
Table 1: Cytotoxicity of WX-081 on THP-1 Cells
| Concentration (µg/mL) | Exposure Time (hours) | Cell Viability |
| < 4 | 24 | ~100%[8][9][10] |
| 1 | 48 | ~100%[8] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of WX-081 using a Cell Viability Assay (e.g., MTT or PrestoBlue™)
-
Cell Seeding:
-
Seed your cells of interest (e.g., THP-1) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a stock solution of WX-081 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the WX-081 stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Include a vehicle control (medium with the same concentration of solvent as the highest WX-081 concentration) and a positive control for cytotoxicity if available.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the prepared WX-081 dilutions and control solutions to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
Following incubation, add the cell viability reagent (e.g., MTT or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the WX-081 concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
-
Visualizations
Caption: WX-081 activates host cell innate immunity via NF-κB and MAPK pathways.
Caption: Experimental workflow for determining WX-081 cytotoxicity.
References
- 1. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of the Sudapyridine (WX-081) against Non-Tuberculous Mycobacteria Isolated in Beijing, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sudapyridine precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sudapyridine (WX-081). The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on preventing and resolving Sudapyridine precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is Sudapyridine and what is its primary mechanism of action?
Sudapyridine (also known as WX-081) is a novel diarylquinoline anti-tuberculosis agent. It is a structural analog of bedaquiline.[1][2][3] Its primary mechanism of action involves the inhibition of mycobacterial ATP synthase, which is crucial for the energy metabolism of Mycobacterium tuberculosis.[1][2] Additionally, Sudapyridine has been shown to modulate the host's innate immune response by activating the NF-κB and MAPK signaling pathways.
Q2: What are the common challenges when working with Sudapyridine in cell culture?
The most common challenge is the precipitation of Sudapyridine in aqueous culture media. This is due to its hydrophobic nature and low aqueous solubility. Precipitation can lead to inaccurate and inconsistent experimental results.
Q3: What is the recommended solvent and stock concentration for Sudapyridine?
For in vitro studies, Sudapyridine is typically dissolved in dimethyl sulfoxide (DMSO).[4][5] A stock solution concentration of 8 mg/mL in DMSO has been used in published studies.[4] It is crucial to prepare a high-concentration stock solution to minimize the volume of DMSO added to the culture medium, as high concentrations of DMSO can be toxic to cells.
Q4: What are the typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Sudapyridine?
The MIC and MBC values of Sudapyridine can vary depending on the Mycobacterium species and strain. The following tables summarize reported in vitro activity.
Table 1: In Vitro Activity of Sudapyridine (WX-081) against Mycobacterium tuberculosis
| Strain | MIC Range (µg/mL) | MBC Range (µg/mL) |
| M. tuberculosis H37Rv & sensitive isolates | 0.117 - 0.219 | Not specified |
| Drug-resistant clinical isolates | Similar to sensitive isolates | Not specified |
| M. tuberculosis H37Rv | 0.125 | 0.5 - 8 |
| Drug-sensitive clinical isolates | 0.0156 - 1 | 0.5 - 8 |
| Multidrug-resistant (MDR) isolates | 0.0156 - 1 | 0.5 - 8 |
Table 2: In Vitro Activity of Sudapyridine (WX-081) against Non-Tuberculous Mycobacteria (NTM)
| NTM Species | MIC Range (µg/mL) |
| M. avium | 0.05 - 0.94 |
| M. abscessus subsp. abscessus | 0.88 - 7.22 |
| M. abscessus subsp. massiliense | 0.22 - 8.67 |
Troubleshooting Guide: Sudapyridine Precipitation
This guide provides a systematic approach to troubleshooting and preventing Sudapyridine precipitation in your cell culture experiments.
Problem: I observed a precipitate in my culture medium after adding Sudapyridine.
Step 1: Identify the Cause
Precipitation of hydrophobic compounds like Sudapyridine in aqueous solutions is a common issue. The primary cause is the poor solubility of the compound in the culture medium. Several factors can contribute to this:
-
High Final Concentration of Sudapyridine: The concentration of Sudapyridine in the final culture medium may exceed its solubility limit.
-
High Percentage of DMSO: While DMSO helps to dissolve Sudapyridine, adding a large volume of the DMSO stock to the aqueous medium can cause the drug to crash out of solution.
-
Low Temperature of Media: Adding the Sudapyridine stock to cold media can decrease its solubility.
-
Presence of Salts and Proteins: Components in the culture medium, such as salts and proteins in serum, can interact with Sudapyridine and affect its solubility.
-
pH of the Medium: The pH of the culture medium can influence the ionization state and solubility of the compound.
Step 2: Implement Solutions
Here are several strategies to prevent and resolve Sudapyridine precipitation:
Solution 1: Optimize the Dilution Method
-
Pre-warm the culture medium to 37°C before adding the Sudapyridine stock solution.
-
Add the Sudapyridine stock solution dropwise to the vortexing culture medium to ensure rapid and even dispersion.
-
Prepare an intermediate dilution of the Sudapyridine stock in warm culture medium before adding it to the final culture volume.
Solution 2: Adjust Stock and Final Concentrations
-
Use a high-concentration DMSO stock solution (e.g., 8 mg/mL) to minimize the volume of DMSO added to the culture. The final DMSO concentration in the culture medium should ideally be below 0.5%, and a vehicle control with the same DMSO concentration must be included in your experiments.
-
Perform a solubility test to determine the maximum concentration of Sudapyridine that remains soluble in your specific culture medium.
Solution 3: Consider Formulation Aids (for advanced users)
For persistent precipitation issues, the use of solubilizing excipients can be explored. However, these should be used with caution as they can have their own effects on cells.
-
Cyclodextrins: These can encapsulate hydrophobic drugs and increase their aqueous solubility.
-
Surfactants (e.g., Tween® 80): Non-ionic surfactants can form micelles that solubilize hydrophobic compounds.[6] The choice and concentration of the surfactant need to be carefully optimized to avoid cytotoxicity.
-
Serum: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin. If you are using serum-free media, this could be a contributing factor to precipitation.
Step 3: Experimental Protocol for Preparing Sudapyridine in Culture Medium
This protocol is a starting point and may need to be optimized for your specific cell line and experimental conditions.
-
Prepare a 10 mM stock solution of Sudapyridine in 100% DMSO. (Note: 8 mg/mL is approximately 14.9 mM, based on a molecular weight of 537.1 g/mol ). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Warm the required volume of your complete culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Calculate the volume of the Sudapyridine stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Vortex the tube of warm culture medium at a medium speed.
-
While vortexing, slowly add the calculated volume of the Sudapyridine stock solution dropwise into the medium.
-
Continue to vortex for another 10-15 seconds to ensure complete mixing.
-
Visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, the concentration may be too high, or the dilution was not performed optimally.
-
Immediately add the Sudapyridine-containing medium to your cells.
-
Always include a vehicle control in your experiment, which consists of the same volume of DMSO added to the culture medium without Sudapyridine.
Visualizations
Signaling Pathway Activated by Sudapyridine
Caption: Sudapyridine activates NF-κB and MAPK signaling pathways.
Troubleshooting Workflow for Sudapyridine Precipitation
Caption: A logical workflow for troubleshooting Sudapyridine precipitation.
References
- 1. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of the Sudapyridine (WX-081) against Non-Tuberculous Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: WX-081 Intracellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of WX-081 in intracellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WX-081 against intracellular Mycobacterium tuberculosis?
A1: WX-081 exhibits a dual mechanism of action. Primarily, it targets the ATP synthase of Mycobacterium tuberculosis (Mtb), disrupting the proton motive force and inhibiting ATP synthesis, which is crucial for the bacterium's survival.[1] Additionally, WX-081 has been shown to modulate the host immune response by activating innate immunity in macrophages, including the NF-κB and MAPK signaling pathways. This activation enhances the bactericidal functions of the host cells.
Q2: What is the recommended solvent and storage condition for WX-081?
A2: WX-081 is a hydrophobic compound and should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, it is crucial to avoid precipitation by diluting the stock solution in pre-warmed cell culture medium and ensuring the final DMSO concentration in the assay is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
Q3: What is the typical range for the Minimum Inhibitory Concentration (MIC) of WX-081 against M. tuberculosis?
A3: The MIC of WX-081 against drug-susceptible and drug-resistant strains of M. tuberculosis is comparable to that of bedaquiline. The MIC50 and MIC90 are generally reported to be around 0.25 µg/mL and 0.5 µg/mL, respectively.[2][3] However, it is always recommended to determine the MIC for the specific strains being used in your laboratory.
Troubleshooting Guide
Problem 1: Low or inconsistent intracellular efficacy of WX-081.
This can manifest as a smaller than expected reduction in intracellular bacterial colony-forming units (CFUs).
| Potential Cause | Suggested Solution |
| Compound Precipitation | WX-081 is hydrophobic and may precipitate in aqueous culture media. Prepare a high-concentration stock in DMSO and dilute it serially in pre-warmed media immediately before use. Visually inspect for precipitates. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of WX-081 for your specific macrophage and bacterial strain combination. Concentrations typically range from 0.01 µg/mL to 1 µg/mL.[2] |
| Assay Variability | High variability in CFU counts can obscure the compound's effect. Ensure a homogenous single-cell suspension of mycobacteria for infection and complete lysis of macrophages before plating for CFU enumeration. |
| Macrophage Health | Poor macrophage health can affect their ability to respond to WX-081 and control bacterial growth. Ensure optimal cell culture conditions and check cell viability before and during the experiment. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. Consider reducing the FBS concentration during the compound treatment period, if compatible with your cell model. |
Problem 2: Observed cytotoxicity to host macrophages.
This can be identified by a significant decrease in macrophage viability, which can confound the interpretation of intracellular efficacy.
| Potential Cause | Suggested Solution |
| High WX-081 Concentration | High concentrations of WX-081 can be toxic to eukaryotic cells. Determine the 50% cytotoxic concentration (CC50) using an MTT assay or similar viability assay.[4] Aim for therapeutic concentrations well below the CC50. |
| High DMSO Concentration | The solvent used to dissolve WX-081, DMSO, is toxic to cells at high concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.5%. Include a vehicle control (DMSO alone) in all experiments. |
| Prolonged Incubation | Extended exposure to the compound may lead to cumulative toxicity. Optimize the incubation time to achieve maximal antibacterial effect with minimal host cell toxicity. A 24 to 48-hour treatment is a common starting point.[1] |
Quantitative Data Summary
Table 1: In Vitro and Intracellular Activity of WX-081
| Parameter | Organism/Cell Line | Concentration/Value | Reference |
| MIC50 | M. tuberculosis clinical isolates | 0.25 µg/mL | [2][3] |
| MIC90 | M. tuberculosis clinical isolates | 0.5 µg/mL | [2][3] |
| Intracellular Killing | M. tuberculosis in THP-1 cells | Concentration-dependent | [2] |
| CC50 (24h) | THP-1 cells | > 4 µg/mL | [4] |
Experimental Protocols
1. Protocol for Intracellular M. tuberculosis Colony Forming Unit (CFU) Assay
This protocol details the infection of THP-1 macrophages with M. tuberculosis and the subsequent determination of intracellular bacterial viability following treatment with WX-081.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv (or other strain)
-
Middlebrook 7H9 broth with ADC supplement
-
Middlebrook 7H11 agar with OADC supplement
-
WX-081 stock solution in DMSO
-
Sterile PBS
-
0.1% Triton X-100 in sterile water
-
-
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in RPMI-1640 with 10% FBS. Add PMA to a final concentration of 20 ng/mL and incubate for 48-72 hours to differentiate into adherent macrophages.
-
Bacterial Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Prepare a single-cell suspension by passing the culture through a 27-gauge needle multiple times. Adjust the bacterial density in RPMI-1640 medium.
-
Infection: Wash the differentiated THP-1 cells with pre-warmed PBS. Infect the macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 5:1 for 4 hours.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
WX-081 Treatment: Add fresh RPMI-1640 medium containing the desired concentrations of WX-081 (and a vehicle control) to the infected cells. Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Macrophage Lysis: At the end of the treatment, wash the cells with PBS. Lyse the macrophages by adding 0.5 mL of 0.1% Triton X-100 per well and incubating for 10 minutes.
-
CFU Enumeration: Prepare serial dilutions of the cell lysate in 7H9 broth. Plate the dilutions on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the number of viable intracellular bacteria.
-
2. Protocol for MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of WX-081 on macrophages.
-
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
WX-081 stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
-
Procedure:
-
Cell Seeding and Differentiation: Seed and differentiate THP-1 cells in a 96-well plate as described in the CFU assay protocol.
-
Compound Treatment: Add various concentrations of WX-081 (and a vehicle control) to the cells and incubate for the same duration as the intracellular efficacy assay.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: Dual mechanism of action of WX-081.
Caption: Experimental workflow for intracellular CFU assay.
Caption: Troubleshooting workflow for low WX-081 efficacy.
References
Technical Support Center: Sudapyridine (WX-081) In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sudapyridine (WX-081) in in vivo experiments. The focus is on proactive monitoring and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sudapyridine?
Sudapyridine (WX-081) is a diarylpyridine derivative and a structural analog of bedaquiline (BDQ).[1][2][3][4] Its primary mechanism of action is the inhibition of the atpE subunit of ATP synthase in Mycobacterium tuberculosis, disrupting the proton motive force and leading to a decrease in cellular ATP levels.[5][6] This ultimately results in bacterial cell death. Additionally, Sudapyridine has been shown to upregulate the host's innate immune response by activating NF-κB and MAPK signaling pathways in macrophages, enhancing intracellular bactericidal activity.[5][6]
Q2: What are the known advantages of Sudapyridine over Bedaquiline (BDQ) in terms of safety?
Sudapyridine was developed to retain the potent anti-tuberculosis efficacy of BDQ while exhibiting an improved safety profile.[1][4][7][8] Preclinical and clinical studies have indicated that Sudapyridine has a lower risk of cardiotoxicity, specifically a lower propensity for QT interval prolongation, which is a significant concern with BDQ.[1][4][9][10] Animal models have also shown that Sudapyridine does not have adverse effects on blood pressure or heart rate.[9][10][11]
Q3: Are there any known off-target effects of Sudapyridine in vivo?
To date, published preclinical and early-phase clinical studies have not reported significant off-target effects for Sudapyridine, highlighting its improved safety profile.[9][10][11] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely dismissed. Given its structural similarity to BDQ, which is associated with risks of cardiotoxicity and hepatotoxicity, it is prudent for researchers to proactively monitor for these potential liabilities in their in vivo studies.[10][11]
Q4: How does food intake affect the pharmacokinetics of Sudapyridine?
The bioavailability of Sudapyridine is significantly affected by food. In a Phase I clinical trial, administration of Sudapyridine with a standard meal resulted in substantially higher plasma concentrations compared to the fasted state.[12][13] For consistent exposure in preclinical in vivo studies, it is recommended to administer Sudapyridine with a consistent feeding schedule.
Troubleshooting Guide
Issue 1: I am observing unexpected signs of toxicity in my animal models (e.g., weight loss, lethargy, ruffled fur). How can I determine if this is related to Sudapyridine?
-
Verify Dosing and Formulation: Double-check your dose calculations, formulation, and administration route. Ensure the vehicle is well-tolerated by the animal model.
-
Conduct Clinical Pathology: Collect blood samples for a complete blood count (CBC) and serum chemistry panel. Pay close attention to markers of liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).
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Perform Histopathological Analysis: At the end of the study, or if animals need to be euthanized due to severe toxicity, perform a full necropsy and collect major organs (liver, heart, kidneys, spleen, lungs) for histopathological examination.
-
Dose De-escalation Study: If toxicity is observed at the current dose, consider performing a dose de-escalation study to identify a maximum tolerated dose (MTD) in your specific model.
Issue 2: I am concerned about potential cardiotoxicity. How can I monitor for this in my animal studies?
While Sudapyridine has a lower risk of cardiotoxicity than BDQ, monitoring is still recommended, especially in long-term or high-dose studies.[4][10][11]
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Electrocardiogram (ECG) Monitoring: In larger animal models (e.g., dogs, non-human primates), conduct telemetry or conscious ECG monitoring to assess the QT interval and other ECG parameters. In rodent models, specialized equipment can be used for ECG measurements.
-
Histopathology of Cardiac Tissue: At the end of the study, collect heart tissue for histopathological analysis to look for any signs of cardiac muscle damage or inflammation.
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Cardiac Biomarkers: In some cases, serum levels of cardiac troponins can be measured as an indicator of cardiac injury.
Issue 3: My in vivo efficacy results are not consistent with in vitro data. What could be the cause?
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Pharmacokinetics/Pharmacodynamics (PK/PD): The in vivo efficacy of Sudapyridine will depend on achieving sufficient exposure at the site of infection.[14] Consider conducting a pharmacokinetic study in your animal model to determine key parameters such as Cmax, AUC, and tissue distribution, particularly in the lungs.[9][14] As noted in FAQ 4, the presence of food can significantly impact absorption.
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Protein Binding: High plasma protein binding can limit the amount of free drug available to exert its effect. While specific data for Sudapyridine is not detailed in the provided results, this is a common factor for diarylquinoline-like compounds.
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Metabolism: Sudapyridine is metabolized in vivo.[12][13] The metabolic profile in your animal model may differ from that in humans or other species, potentially impacting efficacy.
Quantitative Data Summary
Table 1: In Vitro Activity of Sudapyridine (WX-081)
| Organism | MIC Range (µg/mL) | Reference |
| M. tuberculosis (drug-sensitive & resistant) | Comparable to BDQ | [9][10] |
| M. avium | 0.05–0.94 | [2][3] |
| M. abscessus subsp. abscessus | 0.88–7.22 | [2][3] |
| M. abscessus subsp. massiliense | 0.22–8.67 | [2][3] |
Table 2: Pharmacokinetic Parameters of Sudapyridine (WX-081) in Healthy Human Subjects (Single Ascending Dose)
| Parameter | Value Range | Conditions | Reference |
| Mean Residence Time (MRT) | 18.87 - 52.8 h | 30 to 600 mg single dose | [12][13] |
| Terminal Half-life (t½) | 31.39 - 236.57 h | 30 to 600 mg single dose | [12][13] |
| Food Effect (400 mg dose) | ~984% higher AUC in fed state | Fed vs. Fasted | [12][13] |
Experimental Protocols
Protocol 1: In Vivo General Toxicity Assessment in a Murine Model
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Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.
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Groups:
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Vehicle control
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Sudapyridine (low dose)
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Sudapyridine (mid dose)
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Sudapyridine (high dose)
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(Optional) Positive control (e.g., BDQ)
-
-
Administration: Oral gavage, once daily for 14 or 28 days. Formulate Sudapyridine in an appropriate vehicle (e.g., 0.5% methylcellulose).
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Monitoring:
-
Daily: Observe for clinical signs of toxicity (lethargy, ruffled fur, abnormal posture, etc.) and mortality.
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Twice Weekly: Record body weight.
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Weekly (optional): Collect blood via submandibular or saphenous vein for interim clinical pathology.
-
-
Terminal Procedures:
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At the end of the study, collect terminal blood via cardiac puncture for a full CBC and serum chemistry panel.
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Perform a full necropsy, record organ weights (liver, kidneys, heart, spleen).
-
Fix organs in 10% neutral buffered formalin for histopathological analysis.
-
Protocol 2: Assessment of Liver Function Markers
-
Sample Collection: Collect blood from animals as described in Protocol 1. Process to obtain serum by centrifuging at 2000 x g for 10 minutes.
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Analytes: At a minimum, measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Method: Use a veterinary-calibrated automated clinical chemistry analyzer or commercially available ELISA kits specific for the animal model.
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Interpretation: A significant elevation (e.g., >2-3 fold above baseline or vehicle control) in ALT and AST is indicative of hepatocellular injury. Elevations in ALP and bilirubin may suggest cholestatic injury. Correlate any changes with histopathology findings.
Visualizations
Caption: Dual mechanism of action of Sudapyridine.
Caption: Workflow for investigating potential in vivo toxicity.
Caption: Logic diagram for troubleshooting hepatotoxicity.
References
- 1. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Sudapyridine (WX-081) antibacterial activity against Mycobacterium avium, Mycobacterium abscessus, and Mycobacterium chelonae in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sudapyridine (WX-081) | Working Group for New TB Drugs [newtbdrugs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics, and food effect of sudapyridine (WX‐081), a novel anti‐tuberculosis candidate in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 81" dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose-response curve for the novel investigational compound, Antibacterial Agent 81.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for this compound?
A dose-response curve is a graph that visualizes the relationship between the concentration of a drug (like Agent 81) and its effect on a pathogen. This curve is critical for determining key pharmacological parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental for assessing the agent's potency and guiding further development.
Q2: What are the key parameters derived from a dose-response curve for an antibacterial agent?
The primary parameters are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. The MBC is typically determined after an MIC test by subculturing to fresh media.
Q3: What is the difference between bacteriostatic and bactericidal activity?
Bacteriostatic agents inhibit the growth and reproduction of bacteria without killing them, while bactericidal agents directly kill the bacteria. Determining the MBC/MIC ratio can help classify Agent 81. A ratio of ≤ 4 is often considered bactericidal.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Q: I am performing a standard broth microdilution assay, but my MIC values for Agent 81 are inconsistent across replicate plates and experiments. What could be the cause?
A: Inconsistent MIC values are a common issue that can stem from several factors. Here are the most frequent causes and their solutions:
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Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to artificially high MICs, while a sparse inoculum can lead to lower ones.
-
Solution: Always standardize your bacterial inoculum using a spectrophotometer to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and ensure it is freshly prepared for each experiment.
-
-
Agent 81 Stability and Solubility: If Agent 81 is not fully dissolved or precipitates out of solution at certain concentrations, its effective concentration will be lower and inconsistent.
-
Solution: Verify the solubility of Agent 81 in your test medium (e.g., Mueller-Hinton Broth). You may need to use a co-solvent like DMSO, but ensure the final concentration of the solvent does not affect bacterial growth. Run a solvent-only control.
-
-
Incubation Conditions: Variations in incubation time, temperature, or CO2 levels (if required) can significantly impact bacterial growth rates and, consequently, the observed MIC.
-
Solution: Ensure your incubator is calibrated and maintains a consistent temperature (typically 35-37°C). Incubate all plates for a standardized period (e.g., 18-24 hours).
-
Issue 2: No Clear "Kill" Effect Observed in Minimum Bactericidal Concentration (MBC) Assay
Q: I have determined the MIC for Agent 81, but when I subculture the wells onto agar plates to find the MBC, I see growth from all concentrations, even well above the MIC. What does this indicate?
A: This result strongly suggests that this compound may be bacteriostatic , not bactericidal, against the tested organism. It inhibits growth but does not kill the bacteria.
-
Troubleshooting Steps:
-
Confirm the MIC: Ensure your MIC determination is accurate.
-
Verify Subculturing Volume: Make sure you are plating a standardized volume (e.g., 10-100 µL) from the clear wells of your MIC plate onto antibiotic-free agar.
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Extend Incubation: Incubate the MBC plates for a full 24-48 hours to allow any surviving, stressed bacteria to recover and form colonies.
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Consider Drug Carryover: A small amount of Agent 81 can be transferred with the subculture, potentially inhibiting growth on the agar plate. If you suspect this, you can dilute the sample in sterile saline before plating.
-
Issue 3: The Dose-Response Curve is Flat or Has a Very Shallow Slope
Q: I've generated a dose-response curve by plotting bacterial viability against a wide range of Agent 81 concentrations, but the curve is very flat. What is the interpretation?
A: A flat dose-response curve can have several interpretations depending on the context:
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Limited Potency: The concentration range tested may be too low to see a significant effect. You may need to test much higher concentrations of Agent 81.
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Agent Insolubility: As mentioned previously, if the agent precipitates at higher concentrations, you will not see a corresponding increase in effect, leading to a plateau. Check for visible precipitate in your wells.
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Resistance Mechanism: The bacterial strain may possess a resistance mechanism (e.g., an efflux pump) that actively removes Agent 81, preventing intracellular concentrations from reaching effective levels.
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Target Saturation: The molecular target of Agent 81 might be fully saturated at the lowest concentrations tested, meaning higher concentrations produce no additional effect.
Experimental Protocols
Protocol 1: Determination of MIC via Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
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Reagent Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Assay Procedure:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the Agent 81 stock solution to the first column, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column.
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Add 50 µL of the prepared bacterial inoculum to each well. This brings the final volume to 100 µL.
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Include a positive control (bacteria, no agent) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Agent 81 that shows no visible turbidity.
-
Protocol 2: Determination of MBC
-
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive control well.
-
Mix the contents of each well thoroughly.
-
Aseptically remove 100 µL from each selected well and spread it onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
Data Analysis:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | 4 | >128 | >32 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | 64 | >128 | >2 | Tolerant/Bacteriostatic |
Visualizations
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Hypothetical mechanism: Agent 81 inhibits cell wall synthesis.
Challenges with diarylquinoline compounds in research
Welcome to the Technical Support Center for Diarylquinoline Compound Research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with diarylquinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for diarylquinoline compounds?
A1: Diarylquinolines (DARQs) are a class of drugs that specifically target the proton pump of mycobacterial F1Fo ATP synthase.[1] They bind to subunit c (encoded by the atpE gene) of the enzyme, which inhibits its rotation and disrupts the synthesis of ATP, the essential energy currency of the cell.[2][3][4] This energy depletion is lethal to the bacteria, including both actively replicating and dormant mycobacteria.[5][6] While the primary mechanism is the direct inhibition of ATP synthase, some studies suggest a secondary mechanism involving the uncoupling of the proton motive force.[2][7][8]
Q2: How does drug resistance to diarylquinolines typically develop?
A2: Resistance to diarylquinolines, such as the flagship drug bedaquiline, occurs through two primary mechanisms:
-
Target-Based Mutations: These are mutations within the atpE gene, which codes for the drug's target, subunit c of ATP synthase.[9][10] These mutations, such as A63P or I66M, prevent the drug from binding effectively and typically confer high-level resistance, leading to significant (10 to 128-fold) increases in the Minimum Inhibitory Concentration (MIC).[10]
-
Non-Target-Based Mutations: This form of resistance is commonly caused by mutations in the Rv0678 gene.[9][10] This gene encodes a transcriptional repressor for the MmpS5-MmpL5 efflux pump. Mutations in Rv0678 lead to the overexpression of this pump, which actively removes the drug from the bacterial cell.[10] This mechanism results in low-level resistance (2 to 8-fold increase in MIC) and can also cause cross-resistance to other drugs like clofazimine.[9][10]
Q3: What are the known off-target effects or cytotoxicity concerns with diarylquinolines?
A3: While diarylquinolines are highly specific to mycobacterial ATP synthase over the human mitochondrial equivalent, off-target effects are a concern.[5] For bedaquiline, the most noted concern is its potential for off-target activity with the cardiac potassium channel hERG, which can lead to QT interval prolongation.[11] Some novel synthesized diarylquinoline compounds have also demonstrated cytotoxic activity against human tumor cells in vitro, acting by inhibiting the Akt pathway and increasing reactive oxygen species (ROS).[12] The N-monodesmethyl metabolite of bedaquiline (M2) has shown greater cytotoxicity in in-vitro studies than the parent drug.[5]
Q4: What are the key metabolic pathways for diarylquinolines like bedaquiline?
A4: Bedaquiline is primarily metabolized in the liver through oxidative pathways.[5][13] The main enzyme responsible is Cytochrome P450 3A4 (CYP3A4), which converts bedaquiline to its N-monodesmethyl metabolite, known as M2.[5] This M2 metabolite is less potent than the parent compound.[5] Due to its high lipophilicity and cationic amphiphilic properties, bedaquiline binds to intracellular phospholipids, leading to its slow release from tissues and an exceptionally long terminal half-life of about 164 days.[5]
Data Presentation
Table 1: Physicochemical & Pharmacokinetic Properties of Bedaquiline
| Property | Value | Source(s) |
| Molecular Class | Diarylquinoline | [6][13] |
| Mechanism of Action | Inhibits subunit c of mycobacterial ATP synthase | [3][5] |
| Molecular Weight | 555.5 g/mol | [5] |
| Water Solubility | Highly insoluble weak base | [14] |
| Protein Binding | >99.9% | [5] |
| Metabolism | Primarily hepatic via CYP3A4 to M2 metabolite | [5][13] |
| Volume of Distribution | ~164 L | [5] |
| Elimination Half-Life | ~164 Days | [5] |
| Primary Excretion | Feces | [5] |
Table 2: Bedaquiline In Vitro Activity (MIC) & Resistance Profile
| Parameter | Value / Description | Source(s) |
| MIC against M. tb H37Rv | 0.03 µg/mL | [6] |
| MIC Range (Drug-Sensitive & Resistant M. tb) | 0.002 - 0.12 µg/mL | [2][15] |
| MIC QC Range (7H9 Broth Microdilution) | 0.015 - 0.06 µg/mL | [16][17] |
| MIC QC Range (7H10/7H11 Agar Dilution) | 0.015 - 0.12 µg/mL | [16][17] |
| High-Level Resistance Fold-Increase (atpE mutation) | 10x - 133x | [10][13] |
| Low-Level Resistance Fold-Increase (Rv0678 mutation) | 2x - 8x | [10][13] |
Visualizations
Mechanism of Action & Resistance Pathway
Caption: Mechanism of action and key resistance pathways for diarylquinoline compounds.
General Screening Cascade
Caption: A typical experimental workflow for the discovery of new diarylquinoline analogs.
Troubleshooting Compound Solubility
Caption: A decision tree for troubleshooting poor diarylquinoline compound solubility.
Troubleshooting Guides
Problem: My diarylquinoline compound shows low potency, high variability, or a shallow dose-response curve in my in vitro assay.
-
Possible Cause: This is a classic sign of poor aqueous solubility.[18][19] Diarylquinolines are often highly lipophilic and can precipitate out of solution when diluted from a DMSO stock into aqueous assay buffer, reducing the effective concentration and leading to inaccurate results.[14][19]
-
Solution Steps:
-
Verify DMSO Stock: Ensure your compound is fully dissolved in your 100% DMSO stock solution. If crystals are visible, gently warm and vortex or sonicate the vial until the solution is clear.[18]
-
Optimize Dilution Protocol: When diluting from DMSO into aqueous media, do so stepwise and with vigorous mixing to avoid immediate precipitation.
-
Modify Assay Media: The composition of your buffer can significantly impact solubility.[19]
-
Add Protein: If your assay allows, supplement the media with a carrier protein like bovine serum albumin (BSA) or increase the percentage of fetal bovine serum (FBS). The compound may bind to the protein, keeping it in solution.
-
Adjust pH: Since bedaquiline is a weak base, its solubility is pH-dependent.[14] Adjusting the buffer pH may improve solubility, but ensure the new pH is compatible with your assay's biological components.[20][21]
-
-
Reduce Final DMSO Concentration: While counterintuitive, a very high final DMSO concentration can sometimes cause compounds to fall out of solution. Conversely, some assays are inhibited by DMSO. Aim for a final concentration that balances compound solubility and assay tolerance, typically ≤0.5%.[19]
-
Re-evaluate Potency: After optimizing for solubility, re-test the compound. If it remains poorly active, the issue is likely inherent potency rather than a technical artifact.
-
Problem: My MIC assay results for a known diarylquinoline are inconsistent or do not match published values.
-
Possible Cause: MIC values can be influenced by several experimental factors, including the specific protocol, inoculum density, and incubation time.[22] Using a non-standardized protocol is a common source of variability.
-
Solution Steps:
-
Standardize Your Protocol: Adhere to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][23] For bedaquiline, specific quality control (QC) ranges have been published for the M. tuberculosis H37Rv reference strain (see Table 2).[16][17]
-
Control Inoculum Density: The starting density of the bacterial culture is critical. Too high an inoculum can lead to falsely elevated MIC values. Prepare the inoculum using a McFarland standard or by measuring optical density to ensure consistency.
-
Verify Media and Plates: Use the correct media (e.g., Middlebrook 7H9 broth or 7H10/7H11 agar) as specified in validated protocols. Ensure plates are properly sealed to prevent evaporation, which can concentrate the drug over the long incubation periods required for M. tuberculosis.
-
Confirm Compound Integrity: Ensure your stock solution of the diarylquinoline is not degraded. Use a fresh, validated batch if possible.
-
Problem: I have isolated a mutant with high-level resistance to my diarylquinoline compound.
-
Possible Cause: High-level resistance (e.g., >10-fold increase in MIC) is strongly associated with mutations in the drug's direct target, the atpE gene.[10]
-
Solution Steps:
-
Sequence the Target Gene: Perform Sanger or whole-genome sequencing on the resistant isolate, focusing on the atpE gene. Compare the sequence to the wild-type strain to identify missense mutations.
-
Characterize the Mutant: Confirm the resistance phenotype by repeating the MIC assay. Test for cross-resistance to other diarylquinolines. Typically, atpE mutants are not cross-resistant to drugs with different mechanisms of action.
-
Investigate Functional Impact: If resources permit, perform biochemical assays using membrane vesicles from the mutant strain to directly measure the inhibition of ATP synthesis and confirm the drug's reduced affinity for the mutated target.[20][24]
-
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Diarylquinolines against M. tuberculosis
This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16][23][25]
1. Materials & Reagents:
-
Diarylquinoline compound stock solution (e.g., 1 mg/mL in 100% DMSO)
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 Broth, supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween-80.
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile DMSO, saline solution (0.85% NaCl), and Tween-80 (0.05%).
-
Resazurin sodium salt solution (0.02% w/v in sterile water).
-
Incubator (37°C).
2. Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the culture density with fresh 7H9 broth to match a 0.5 McFarland standard.
-
Further dilute this suspension 1:20 in 7H9 broth to prepare the final inoculum, which will result in approximately 5 x 10^5 CFU/mL in the final assay wells.
3. Preparation of Drug Dilutions:
-
Prepare a 2-fold serial dilution of the diarylquinoline compound in a separate 96-well "drug plate."
-
Start by adding 100 µL of 7H9 broth to wells A2 through A12.
-
Add 200 µL of the highest drug concentration (e.g., 4x the final desired concentration) to well A1.
-
Transfer 100 µL from well A1 to A2, mix thoroughly, then transfer 100 µL from A2 to A3, and so on, until well A11. Discard 100 µL from well A11. Well A12 will serve as the no-drug growth control.
-
This creates a plate with serial dilutions of your compound.
4. Assay Procedure:
-
In a new, sterile 96-well "assay plate," add 50 µL of 7H9 broth to all wells from row A to H, columns 1 to 12.
-
Transfer 50 µL from each well of the "drug plate" (A1-A12) to the corresponding wells in the "assay plate." You now have 100 µL in each well with the drug at 2x the final concentration.
-
Add 100 µL of the prepared bacterial inoculum to each well. The final volume will be 200 µL.
-
Include a sterility control (200 µL of uninoculated broth) and a growth control (100 µL of inoculum + 100 µL of broth with the corresponding DMSO concentration).
-
Seal the plate with a breathable sealer or place it in a secondary container to prevent evaporation and cross-contamination.
-
Incubate the plate at 37°C for 7 days.
5. Determination of MIC:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate at 37°C for another 24-48 hours.
-
Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the diarylquinoline compound that prevents this color change (i.e., the well remains blue).[26]
References
- 1. A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylquinoline - Wikipedia [en.wikipedia.org]
- 4. Diarylquinolines target subunit c of mycobacterial ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemical Property Position of Bedaquiline Construed by a Chemical Global Positioning System-Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A tale of two inhibitors: diarylquinolines and squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diarylquinoline compounds induce autophagy-associated cell death by inhibiting the Akt pathway and increasing reactive oxygen species in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. In Vitro Antimycobacterial Spectrum of a Diarylquinoline ATP Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Probing the interaction of the diarylquinoline TMC207 with its target mycobacterial ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Probing the Interaction of the Diarylquinoline TMC207 with Its Target Mycobacterial ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
WX-081 Technical Support Center: Light Sensitivity and Proper Storage
This technical support center provides guidance on the proper handling, storage, and assessment of the light sensitivity of WX-081. As a diarylpyridine derivative, WX-081 may be susceptible to degradation upon exposure to light, which can impact experimental outcomes. Following these guidelines will help ensure the integrity and stability of the compound for your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for WX-081?
A1: Proper storage of WX-081 is crucial to maintain its stability and activity. For long-term storage, it is recommended to store WX-081 as a solid at -20°C or -80°C. For short-term use, stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C.[1][2] To minimize the effects of repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: Is WX-081 sensitive to light?
A2: While specific photostability data for WX-081 is not extensively published, compounds with similar chemical structures, such as diarylpyridines, can be sensitive to light. Therefore, it is strongly recommended to handle WX-081 with precautions to minimize light exposure. All handling steps, including weighing, dissolution, and dilutions, should be performed in a dark room or under amber light.
Q3: How can I protect WX-081 from light during my experiments?
A3: To protect WX-081 from light-induced degradation during your experiments, you should use amber-colored or aluminum foil-wrapped tubes and plates. When working with the compound, avoid direct exposure to sunlight or strong artificial light. If possible, conduct experimental manipulations in a darkened room or a fume hood with the light turned off.
Q4: What are the potential consequences of exposing WX-081 to light?
A4: Exposure of photosensitive compounds to light can lead to photodegradation, resulting in the formation of impurities and a decrease in the active compound's concentration. This can lead to inaccurate and unreliable experimental results, including altered dose-response curves and reduced efficacy.
Q5: How can I determine if my WX-081 has been compromised by light exposure?
A5: If you suspect that your WX-081 has been compromised, you can perform a simple quality control check. This can involve comparing the performance of the potentially compromised batch with a new, properly stored batch in a sensitive and validated assay. Any significant deviation in performance may indicate degradation. For a more detailed analysis, analytical techniques such as HPLC can be used to assess the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results between batches of WX-081. | Improper storage or handling leading to degradation. | Review storage and handling procedures. Ensure protection from light and minimize freeze-thaw cycles. Perform a quality control check on the problematic batch. |
| Reduced potency of WX-081 in cellular assays. | Degradation of the compound due to light exposure or improper storage. | Prepare fresh dilutions from a properly stored stock solution. Protect all solutions and experimental setups from light. |
| Visible color change or precipitation in WX-081 stock solution. | Potential degradation or solubility issues. | Discard the solution. Prepare a fresh stock solution, ensuring complete dissolution and proper storage in a light-protected container. |
Storage Conditions Summary
| Storage Type | Temperature | Protection from Light | Container |
| Long-Term (Solid) | -20°C or -80°C | Recommended | Tightly sealed, light-resistant vial |
| Short-Term (Stock Solution in DMSO) | -20°C or -80°C | Essential | Amber-colored or foil-wrapped vials |
| Working Dilutions | Use immediately or store at 2-8°C for a few hours | Essential | Amber-colored or foil-wrapped tubes/plates |
Experimental Protocol: Assessing Light Sensitivity of WX-081
This protocol provides a general framework for conducting a forced degradation study to assess the photostability of WX-081, based on ICH Q1B guidelines.
Objective: To determine the impact of light exposure on the stability of WX-081 in solution.
Materials:
-
WX-081 solid compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear and amber-colored glass vials
-
Calibrated photostability chamber with a light source emitting both UV and visible light
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of WX-081 in DMSO at a concentration of 10 mM.
-
Prepare two sets of working solutions by diluting the stock solution in PBS to a final concentration of 100 µM.
-
Place one set of working solutions in clear glass vials (exposed samples) and the other set in amber-colored glass vials (control samples).
-
-
Light Exposure:
-
Place both the clear and amber vials in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Collect samples from both clear and amber vials at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Analyze the collected samples by a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent WX-081 peak and the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of WX-081 at each time point for both the exposed and control samples.
-
Compare the degradation profiles to determine the extent of photodegradation.
-
Visualizations
Caption: Workflow for proper storage and handling of WX-081.
Caption: Hypothetical signaling pathway of WX-081 photodegradation.
References
Validation & Comparative
Comparative Efficacy Analysis: Sudapyridine (WX-081) vs. Bedaquiline
A comprehensive guide for researchers on the performance of the novel antibacterial agent Sudapyridine (WX-081) in relation to the established drug, bedaquiline, supported by experimental data.
This guide provides a detailed comparison of Sudapyridine (WX-081), a promising antibacterial candidate, and bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy from in vitro and in vivo studies, and detailed experimental protocols to aid in the replication and further investigation of these findings.
Mechanism of Action: Targeting Mycobacterial ATP Synthase
Both Sudapyridine (WX-081) and bedaquiline share a novel mechanism of action, targeting the F1Fo-ATP synthase in Mycobacterium tuberculosis, an enzyme crucial for cellular energy production.[1][2][3] By binding to the c-subunit of the Fo rotor ring, these drugs obstruct the proton motive force, thereby inhibiting ATP synthesis and leading to bacterial cell death.[2][3][4] This targeted action is effective against both replicating and non-replicating mycobacteria.[2][3] Sudapyridine (WX-081) was developed as a structural analog of bedaquiline, modifying the quinoline group to a pyridine group, with the aim of retaining efficacy while improving the safety profile.[5][6]
References
- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 3. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 81 and Other Antibiotic Classes
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance profile of the novel DNA transcription inhibitor, Antibacterial Agent 81, with established antibiotic classes. Due to the absence of direct published studies on the cross-resistance of this compound, this analysis is based on its known mechanism of action and established resistance patterns of other DNA transcription inhibitors, such as rifampicin. The information presented herein is intended to guide future research and hypothesis-driven experimental design.
Introduction to this compound
This compound is a novel compound that functions as a DNA transcription inhibitor.[1] It has demonstrated antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus (USA300), and mycobacteria, such as Mycobacterium smegmatis (ATCC14468).[1] Its mechanism of action involves the inhibition of DNA transcription, a fundamental process for bacterial survival.[1] This mode of action places it in a class of antibiotics that target bacterial RNA polymerase.[2]
Potential Cross-Resistance Profile of this compound
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[3] For DNA transcription inhibitors like this compound, the primary mechanism of resistance is typically mutations in the gene encoding the target, RNA polymerase (rpoB).[4] Such mutations can alter the drug-binding site, reducing the efficacy of the antibiotic.
Based on this mechanism, the following potential cross-resistance and lack of cross-resistance patterns can be hypothesized for bacteria resistant to this compound.
Table 1: Inferred Cross-Resistance Profile of this compound
| Antibiotic Class | Target/Mechanism of Action | Predicted Cross-Resistance with Agent 81 | Rationale |
| Rifamycins (e.g., Rifampicin) | DNA transcription (RNA polymerase) | High | Both agents target the same enzyme. Mutations in rpoB are highly likely to confer resistance to both.[4] |
| Fluoroquinolones (e.g., Ciprofloxacin) | DNA replication (DNA gyrase/topoisomerase IV) | Low | Different cellular targets and mechanisms of action. However, multidrug efflux pumps could potentially confer low-level cross-resistance. |
| Beta-lactams (e.g., Penicillin, Methicillin) | Cell wall synthesis | Low | Different cellular targets. Resistance mechanisms (e.g., beta-lactamases, PBP2a) are specific to beta-lactams.[5] |
| Aminoglycosides (e.g., Kanamycin, Gentamicin) | Protein synthesis (30S ribosomal subunit) | Low | Different cellular targets. Resistance is typically mediated by modifying enzymes or ribosomal mutations. |
| Macrolides (e.g., Erythromycin) | Protein synthesis (50S ribosomal subunit) | Low | Different cellular targets. Resistance mechanisms are distinct. |
| Tetracyclines (e.g., Tetracycline) | Protein synthesis (30S ribosomal subunit) | Low | Different cellular targets. Resistance is often due to efflux pumps or ribosomal protection proteins. |
Experimental Protocols for Determining Cross-Resistance
To validate the inferred cross-resistance profile of this compound, standardized experimental protocols should be employed. The following methodologies are recommended for a comprehensive assessment.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a fundamental method to quantify susceptibility.
Protocol:
-
Preparation of Inoculum: Culture the bacterial strain of interest (e.g., S. aureus, M. smegmatis) overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of this compound and the comparator antibiotics in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial species.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth is observed.
Generation of Resistant Mutants
To study cross-resistance, it is essential to first generate bacterial strains resistant to this compound.
Protocol:
-
Serial Passage Method: Expose the parental bacterial strain to sub-inhibitory concentrations of this compound.
-
Stepwise Increase: Gradually increase the concentration of the agent in subsequent passages as the bacteria adapt and develop resistance.
-
Isolation: Isolate colonies that exhibit a significant increase in MIC to this compound compared to the parental strain.
-
Stability of Resistance: Confirm the stability of the resistant phenotype by sub-culturing the resistant isolates for several generations in the absence of the antibiotic and then re-determining the MIC.
Cross-Resistance Testing
Once resistant mutants are obtained, their susceptibility to other classes of antibiotics can be determined.
Protocol:
-
MIC Determination for Comparator Antibiotics: Perform MIC assays as described in section 3.1 for the this compound-resistant mutants against a panel of antibiotics from different classes (e.g., rifampicin, ciprofloxacin, penicillin, gentamicin, erythromycin, tetracycline).
-
Data Analysis: Compare the MIC values of the comparator antibiotics for the resistant mutants to those for the parental (susceptible) strain. A significant increase in the MIC for a comparator antibiotic indicates cross-resistance.
Visualizing Experimental Workflow and Potential Mechanisms
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Experimental workflow for assessing cross-resistance.
Potential mechanism of cross-resistance to DNA transcription inhibitors.
Conclusion and Future Directions
While this compound presents a promising novel mechanism of action, a thorough understanding of its potential for cross-resistance is crucial for its development and future clinical application. The inferred low cross-resistance with most other antibiotic classes suggests it could be a valuable tool against infections resistant to current therapies. However, the high likelihood of cross-resistance with rifamycins necessitates careful consideration in treatment strategies.
Future research should focus on performing the described experimental protocols to generate robust data on the cross-resistance profile of this compound. Furthermore, whole-genome sequencing of resistant mutants will be invaluable in identifying the specific mutations conferring resistance and confirming the role of rpoB. This will provide a solid foundation for the rational development and deployment of this novel antibacterial agent.
References
- 1. Mycobacterium smegmatis: The Vanguard of Mycobacterial Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kanamycin and Ofloxacin Activate the Intrinsic Resistance to Multiple Antibiotics in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial resistance in methicillin-resistant staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
WX-081 In Vivo Antibacterial Efficacy: A Comparative Analysis
WX-081 (sudapyridine) is a novel diarylquinoline antibiotic, structurally analogous to bedaquiline (BDQ), that has demonstrated potent antibacterial activity, particularly against mycobacteria.[1][2][3] This guide provides a comparative overview of the in vivo antibacterial performance of WX-081 against relevant alternatives, supported by experimental data from preclinical studies. WX-081 is currently in Phase III clinical trials as a promising candidate for the treatment of drug-resistant tuberculosis (DR-TB).[1][4][5]
Comparison of In Vivo Efficacy
The in vivo efficacy of WX-081 has been evaluated in various animal models, primarily against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). The primary comparator in these studies has been bedaquiline, the parent compound of this class.
| Parameter | WX-081 | Bedaquiline (BDQ) | Other Comparators | Animal Model | Pathogen | Key Findings |
| Bacterial Load Reduction (Lungs) | 2.2 to 3.2 log10 CFU reduction vs. control (at 10 and 20 mg/kg)[6] | Similar efficacy to WX-081 at equivalent doses[6] | - | Acute Mouse Infection Model | M. tuberculosis H37Rv | WX-081 showed dose-dependent activity. At 10 mg/kg, WX-081 demonstrated a greater reduction in CFU than BDQ at the same dose.[6] |
| Bacterial Load Reduction (Lungs) | Dose-dependent reduction in lung CFU, slightly lower than BDQ at 5, 10, and 20 mg/kg (not statistically significant)[6] | Dose-dependent reduction in lung CFU[6] | - | Chronic Mouse Infection Model | M. tuberculosis H37Rv | WX-081 demonstrated comparable efficacy to BDQ in a chronic infection model after 8 weeks of treatment.[6] |
| Intracellular Bacterial Load Reduction | 0.13–1.18 log10 CFU/mL reduction (concentration-dependent)[2][3] | 0.03–1.19 log10 CFU/mL reduction (concentration-dependent)[3] | - | J774A.1 Macrophages | M. avium | Both compounds showed similar, concentration-dependent antibacterial activity within macrophages.[3] |
| Intracellular Bacterial Load Reduction | 0.18–1.50 log10 CFU/mL reduction (concentration-dependent)[2][3] | 0.11–1.54 log10 CFU/mL reduction (concentration-dependent)[3] | - | J774A.1 Macrophages | M. abscessus | WX-081 and BDQ exhibited comparable efficacy in reducing the intracellular load of M. abscessus.[3] |
| Survival Rate | Significantly prevented mortality when combined with Clarithromycin (CLR) or CLR + Clofazimine (CFZ)[7] | Not reported in this combination study | Clarithromycin (CLR), Clofazimine (CFZ)[7] | Immunosuppressed BALB/c Mice | M. abscessus | Combination therapies including WX-081 show significant promise for treating M. abscessus infections.[7] |
| In Vivo Growth Inhibition | Effectively inhibited M. abscessus growth and prolonged host survival[8][9] | Not explicitly compared in this model | Azithromycin (AZM)[9] | Zebrafish Model | M. abscessus | WX-081 demonstrates potent in vivo activity, suggesting its potential as a clinical treatment for M. abscessus infections.[9] |
Mechanism of Action
WX-081 exhibits a dual mechanism of action. Firstly, similar to bedaquiline, it targets the atpE subunit of ATP synthase, disrupting the proton motive force and inhibiting ATP production in mycobacteria.[1][4][5] Secondly, it modulates the host's innate immune response by activating the NF-κB and MAPK signaling pathways, leading to an enhanced immune response against the infection.[1][4][5]
References
- 1. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sudapyridine (WX-081) antibacterial activity against Mycobacterium avium, Mycobacterium abscessus, and Mycobacterium chelonae in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antibacterial activity of sudapyridine (WX-081) combined with other drugs against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus [frontiersin.org]
- 9. Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Investigational Drug WX-081 Versus First-Line Tuberculosis Therapies
For Researchers, Scientists, and Drug Development Professionals
The global fight against tuberculosis (TB), a persistent infectious disease caused by Mycobacterium tuberculosis, relies heavily on a well-established first-line drug regimen. However, the emergence of drug-resistant strains necessitates the development of novel therapeutics. This guide provides a comparative analysis of the investigational drug WX-081 (sudapyridine) and the cornerstone first-line TB drugs, isoniazid and rifampicin. While direct head-to-head clinical trial data for WX-081 against first-line agents in treatment-naive patients is not yet available, this document compiles preclinical and early-phase clinical data for WX-081 and contrasts it with the established efficacy and safety profiles of isoniazid and rifampicin.
Executive Summary
WX-081 is a novel diarylquinoline antibiotic currently in Phase III clinical trials, showing promise primarily for the treatment of drug-resistant tuberculosis.[1] Its mechanism of action, similar to bedaquiline, involves the inhibition of mycobacterial ATP synthase.[1] Preclinical studies suggest that WX-081 possesses potent bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[2] The standard first-line TB treatment, a combination of isoniazid and rifampicin, remains highly effective for drug-susceptible TB, but is challenged by issues of drug resistance and potential for adverse events, notably hepatotoxicity. This guide will delve into the available data to provide a comparative overview of these therapeutic options.
Efficacy: A Comparative Analysis
A direct comparison of clinical efficacy in treating drug-susceptible TB is not yet possible due to the developmental stage of WX-081. However, preclinical data and established clinical outcomes for first-line therapies offer valuable insights.
In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency against a pathogen. Preclinical studies have established the MIC ranges for WX-081 against M. tuberculosis, and in some instances, have provided comparative data against isoniazid and rifampicin.
| Drug | M. tuberculosis Strain(s) | MIC Range (μg/mL) | Reference(s) |
| WX-081 (Sudapyridine) | H37Rv and antibiotic-sensitive isolates | 0.117 - 0.219 | [2] |
| Clinically isolated strains | 0.0156 - 1 | [3] | |
| Isoniazid | H37Rv and antibiotic-sensitive isolates | <0.02 - 0.034 | [2] |
| Rifampicin | H37Rv and antibiotic-sensitive isolates | 0.022 - 0.066 | [2] |
Table 1: In Vitro Activity of WX-081, Isoniazid, and Rifampicin against M. tuberculosis.
In Vivo Efficacy (Animal Models)
Preclinical evaluation in mouse models of TB provides crucial information on a drug's in vivo activity. WX-081 has been tested in both acute and chronic infection models in BALB/c mice.
| Drug/Regimen | Animal Model | Efficacy Endpoint | Outcome | Reference(s) |
| WX-081 (10 mg/kg) | Acute TB infection in BALB/c mice | Reduction in lung CFU after 20 days | 2.2 - 3.2 log10 reduction compared to untreated control | [4] |
| WX-081 (20 mg/kg) | Acute TB infection in BALB/c mice | Reduction in lung CFU after 20 days | Comparable to a 2.2 - 3.2 log10 reduction | [4] |
| Isoniazid + Rifampicin | Standard 6-month regimen in humans | Treatment Success Rate | Approximately 88.1% in new patients | [5] |
| Standard 6-month regimen in humans | Relapse Rate | Approximately 2.9% over 5 years |
Table 2: In Vivo Efficacy of WX-081 in a Mouse Model and Clinical Efficacy of First-Line Therapy.
Safety and Tolerability
The safety profiles of WX-081 and first-line TB drugs are a critical consideration for their clinical use.
Adverse Events
Data for WX-081's safety in humans is derived from a Phase I clinical trial in healthy volunteers. The safety profile of the standard first-line regimen is well-documented from extensive clinical use.
| Drug/Regimen | Study Population | Common/Significant Adverse Events | Reference(s) |
| WX-081 (Sudapyridine) | Healthy Volunteers (Phase I) | 1 case of 1st-degree atrioventricular block (out of 82 participants); No QTc prolongation observed. | [1] |
| Isoniazid + Rifampicin | Patients with TB | Hepatotoxicity (elevated liver enzymes), rash, gastrointestinal intolerance, peripheral neuropathy (isoniazid). | [1] |
Table 3: Comparative Safety Profiles of WX-081 and First-Line TB Drugs.
Hepatotoxicity
A primary concern with first-line TB therapy is the risk of drug-induced liver injury.
| Drug/Regimen | Incidence of Hepatotoxicity | Notes | Reference(s) |
| WX-081 (Sudapyridine) | Not yet established in TB patients. | Preclinical studies suggest a better safety profile than bedaquiline. | [3] |
| Isoniazid + Rifampicin | Symptomatic hepatitis in ~2.55% of patients. | Risk can be higher in certain populations. |
Table 4: Hepatotoxicity of WX-081 and First-Line TB Drugs.
Mechanism of Action
The molecular targets of WX-081, isoniazid, and rifampicin are distinct, providing different avenues for therapeutic intervention.
| Drug | Mechanism of Action | Target | Reference(s) |
| WX-081 (Sudapyridine) | Inhibition of ATP synthesis | ATP synthase | [1] |
| Isoniazid | Inhibition of mycolic acid synthesis | Enoyl-acyl carrier protein reductase (InhA) | |
| Rifampicin | Inhibition of RNA synthesis | DNA-dependent RNA polymerase (rpoB) |
Table 5: Mechanism of Action of WX-081, Isoniazid, and Rifampicin.
Caption: Mechanisms of action for WX-081, Isoniazid, and Rifampicin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments.
In Vitro Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against M. tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80 at 37°C.
-
Drug Preparation: The test compound (e.g., WX-081) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well of the microplate.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
This protocol describes a common method for evaluating the in vivo efficacy of a new anti-TB drug candidate in a mouse model.
-
Animal Model: Specific pathogen-free, 6- to 8-week-old female BALB/c mice are used.
-
Infection: Mice are infected with a low dose of M. tuberculosis H37Rv via the aerosol route using an inhalation exposure system to establish a pulmonary infection.
-
Treatment: Treatment with the investigational drug (e.g., WX-081) or a comparator drug begins 4-6 weeks post-infection. Drugs are typically administered daily or five times a week by oral gavage for a duration of 4-8 weeks.
-
Efficacy Assessment: At specified time points, cohorts of mice are euthanized, and their lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates.
-
CFU Enumeration: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load in the lungs. The efficacy of the treatment is measured by the reduction in CFU counts compared to untreated control mice.
Caption: Workflow for in vivo efficacy testing in a murine TB model.
Conclusion
WX-081 (sudapyridine) represents a promising new candidate in the fight against tuberculosis, particularly for drug-resistant forms of the disease. Its novel mechanism of action and favorable preclinical safety profile compared to bedaquiline are encouraging. While a direct head-to-head comparison with first-line drugs like isoniazid and rifampicin in treating drug-susceptible TB is not yet available, the preclinical data suggests potent anti-mycobacterial activity. The established efficacy of the isoniazid and rifampicin combination remains the standard of care for drug-susceptible TB, but the continuous evolution of drug resistance underscores the critical need for a robust pipeline of new drugs. Further clinical development of WX-081 will be essential to fully delineate its role in the future of tuberculosis therapy.
References
- 1. Safety, pharmacokinetics, and food effect of sudapyridine (WX‐081), a novel anti‐tuberculosis candidate in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Benchmarking "Antibacterial Agent 81" Against Novel Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro performance of the investigational DNA transcription inhibitor, "Antibacterial agent 81," against a selection of recently approved or late-stage development novel antibiotics. The included experimental data, presented in standardized tables, and detailed methodologies are intended to serve as a valuable resource for researchers engaged in the discovery and development of new antibacterial therapies.
Overview of Compared Agents
This comparison focuses on "this compound" and four novel antibiotics with diverse mechanisms of action and spectra of activity.
-
This compound: A DNA transcription inhibitor with reported activity against Staphylococcus aureus and Mycobacterium smegmatis.[1]
-
Emblaveo (aztreonam-avibactam): A combination of a monobactam β-lactam antibiotic (aztreonam) and a β-lactamase inhibitor (avibactam). It is designed to be effective against multidrug-resistant Gram-negative bacteria.
-
Zevtera (ceftobiprole medocaril): An advanced-generation cephalosporin with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Gepotidacin: A first-in-class, novel triazaacenaphthylene bacterial topoisomerase inhibitor with activity against a range of Gram-positive and Gram-negative bacteria, particularly those causing urinary tract infections.
-
Intravenous (IV) Fosfomycin: A broad-spectrum epoxide antibiotic with a unique mechanism of action involving the inhibition of peptidoglycan synthesis at an early stage. It has activity against a variety of Gram-positive and Gram-negative pathogens.
Comparative In-Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for "this compound" and the selected novel antibiotics against various bacterial species. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are provided where available.
Table 1: In-Vitro Activity of this compound
| Organism | MIC (μM) |
| Staphylococcus aureus USA300 | 12.5[1] |
| Mycobacterium smegmatis ATCC14468 | 7.8[1] |
| Escherichia coli BW25113 | >250[1] |
| Escherichia coli BW25113 ΔTolC | >250[1] |
Table 2: Comparative In-Vitro Activity (MIC50/MIC90 in µg/mL) of Novel Antibiotics
| Organism | Emblaveo (aztreonam-avibactam) | Zevtera (ceftobiprole) | Gepotidacin | IV Fosfomycin |
| Escherichia coli | 0.5/8[3] | 0.03/0.06 (non-ESBL) | 2/4[4][5] | 4/96[6] |
| Klebsiella pneumoniae | 0.5/8[3] | 0.03/0.25 (non-ESBL)[7] | 2/4 | 32/128 |
| Pseudomonas aeruginosa | - | 2/>8 | - | - |
| Staphylococcus aureus (MSSA) | - | 0.5/0.5[2] | - | - |
| Staphylococcus aureus (MRSA) | - | 1/2[8] | - | - |
| Enterococcus faecalis | - | 0.5/2[8] | - | ≤64 (susceptible) |
Note: Direct comparison is limited by variations in the specific strains and methodologies used in different studies. The data presented is compiled from available literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test antibiotic is prepared and serially diluted (typically two-fold) in a 96-well microtiter plate using an appropriate growth medium such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[10]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]
Protocol:
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: Following incubation of the MIC plate, a small aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at an appropriate temperature for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[12]
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.[13]
Protocol:
-
Inoculum and Antibiotic Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium. The antimicrobial agent is added at a specific concentration (e.g., 1x, 2x, or 4x the MIC).
-
Incubation and Sampling: The culture is incubated with shaking at an appropriate temperature. At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from the culture.
-
Serial Dilution and Plating: The collected aliquots are serially diluted in a neutralizing broth to inactivate the antibiotic, and then plated on agar medium.
-
Colony Counting: After incubation of the plates, the number of viable colonies is counted.
-
Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Mechanism of Action Signaling Pathways
The following diagrams illustrate the mechanisms of action for the compared antibacterial agents.
This compound: DNA Transcription Inhibition
"this compound" acts by inhibiting DNA transcription, a crucial process for bacterial survival.[1]
Comparative Mechanisms of Novel Antibiotics
The novel antibiotics benchmarked in this guide employ diverse mechanisms to achieve their antibacterial effects.
Conclusion
"this compound" demonstrates a distinct mechanism of action as a DNA transcription inhibitor with focused in-vitro activity against S. aureus and M. smegmatis. The novel antibiotics included in this comparison—Emblaveo, Zevtera, gepotidacin, and IV fosfomycin—exhibit broader spectra of activity and employ different molecular pathways to exert their antibacterial effects. The provided quantitative data and detailed experimental protocols offer a foundation for further comparative studies and highlight the importance of standardized methodologies in the evaluation of new antimicrobial candidates. Further research is warranted to fully elucidate the potential of "this compound" and to establish a more direct comparison of its efficacy against a wider range of clinically relevant pathogens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ceftobiprole Activity against Gram-Positive and -Negative Pathogens Collected from the United States in 2006 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Application of Aztreonam-Avibactam as a Treatment Strategy for Ambler Class B Metallo-β-Lactamase Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. In Vitro Antibacterial Activities of Fosfomycin against Escherichia coli Isolates from Canine Urinary Tract Infection [mdpi.com]
- 7. jmilabs.com [jmilabs.com]
- 8. jmilabs.com [jmilabs.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. emerypharma.com [emerypharma.com]
Safety Operating Guide
Prudent Disposal of Antibacterial Agent 81: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of antibacterial agents is critical for maintaining a safe laboratory environment and preventing environmental contamination. The following guide offers a comprehensive, step-by-step procedure for the disposal of a substance referred to as "Antibacterial Agent 81." It is important to note that "this compound" is not a universally recognized chemical identifier. Therefore, the procedures outlined below are based on established best practices for the disposal of common laboratory antibacterial agents and disinfectants. Researchers, scientists, and drug development professionals should always consult their institution's specific safety data sheets (SDS) and waste disposal protocols.
I. Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes protective latex gloves, gowns, masks, and eye protection to prevent skin and eye contact and inhalation.[1] In the event of a spill, the area should be thoroughly cleaned and decontaminated.
II. Disposal Procedures for Liquid Formulations
Liquid formulations of antibacterial agents, such as stock solutions or used media, require careful handling to prevent the development of antibiotic resistance and water pollution.[2][3]
Step 1: Decontamination
For used media containing heat-stable antibacterial agents, autoclaving may not be sufficient for inactivation.[3] In such cases, chemical decontamination is necessary. The choice of decontaminating agent should be based on the chemical properties of this compound, as outlined in its specific SDS.
Step 2: Collection of Hazardous Waste
High-concentration stock solutions of antibacterial agents are considered hazardous chemical waste.[3] They should be collected in a designated, properly labeled, and approved container for chemical waste.
Step 3: Final Disposal
The collected hazardous waste must be disposed of according to federal, state, and local regulations for infectious and chemical waste disposal.[1][4] Many institutions offer take-back programs or have designated collection sites for chemical waste.[2]
III. Disposal Procedures for Solid Waste and Contaminated Materials
Solid waste, including empty containers, contaminated labware (e.g., pipettes), and personal protective equipment, must also be managed correctly.
Step 1: Decontamination
All materials that have come into contact with this compound should be decontaminated. Autoclaving is a common method for decontaminating solid waste.[1]
Step 2: Segregation and Collection
After decontamination, waste should be segregated. Sharps must be placed in puncture-resistant containers. Empty containers should have their labels defaced or removed to prevent misuse.[5] All decontaminated waste should be placed in designated biohazard or chemical waste bags.
Step 3: Final Disposal
The collected solid waste must be disposed of in accordance with institutional and regulatory guidelines for hazardous waste.[1][4]
Quantitative Data Summary
The following table provides example quantitative data based on a neutral disinfectant, which may serve as a general reference. Actual values for this compound may vary and should be confirmed with the product's specific documentation.
| Parameter | Value | Source |
| Use Solution Concentration | 4 oz. per 1 gallon of water | [1] |
| Contact Time for Disinfection | 10 minutes | [1] |
| Application Volume for Toilets/Urinals | 0.5 - 1 ounce of use solution | [1] |
Experimental Protocols
Protocol for Decontamination of Surfaces Soiled with Blood/Body Fluids:
-
Personal Protection: Don protective latex gloves, a gown, a mask, and eye protection.[1]
-
Cleaning Procedure: Thoroughly clean blood and other body fluids from hard, non-porous surfaces and objects before applying the disinfectant.[1]
-
Application of Disinfectant: Apply the prepared use solution to the cleaned surface. For spray applications, hold the sprayer 6-8 inches from the surface. Do not inhale the spray.[1]
-
Contact Time: Leave the surface wet for a minimum of 10 minutes.[1]
-
Disposal of Infectious Materials: Autoclave all cleaning materials and contaminated clothing and dispose of them according to federal, state, and local regulations for infectious waste disposal.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Antibacterial Agent 81
Disclaimer: As "Antibacterial agent 81" is not a publicly recognized chemical entity, this document provides guidance based on best practices for handling potent, novel antibacterial compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and substance-specific safety information.
This guide furnishes crucial safety and logistical protocols for researchers, scientists, and drug development professionals engaged in handling this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent chemical agents.[1] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-layered nitrile gloves | Provides a robust barrier against skin contact. The use of two layers is recommended for surgical procedures as a technique for infection prevention.[2] |
| Lab Coat/Gown | Long-sleeved, fluid-resistant disposable gown | Protects skin and personal clothing from contamination.[1] |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects eyes from splashes of chemicals or liquids containing infectious agents.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powdered form of the agent or when there is a risk of aerosol generation.[2] |
| Footwear | Closed-toe shoes | Protects feet from spills. |
II. Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is essential to minimize exposure risk and prevent contamination. The following workflow outlines the key steps from preparation to post-experiment cleanup.
1. Preparation of Stock Solution:
-
Ensure all manipulations are performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use a calibrated analytical balance to weigh the required amount of this compound.
-
Slowly add the powdered agent to the desired solvent in a designated container. Avoid creating dust.
-
Cap the container securely and mix until the agent is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, date of preparation, and your initials.[3]
2. In-vitro Antibacterial Assay (Example Protocol):
-
Prepare serial dilutions of the this compound stock solution in an appropriate growth medium.
-
Inoculate microtiter plates containing the dilutions with a standardized suspension of the target bacteria.
-
Include positive and negative controls in the assay.
-
Incubate the plates under optimal growth conditions for the specific bacteria.
-
After incubation, determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of the agent that prevents visible bacterial growth.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and potential harm to others.[4]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, gowns, pipette tips) Place in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused stock solutions, experimental media) Collect in a sealed, leak-proof hazardous waste container. Do not pour down the drain.[4] |
| Sharps | (e.g., needles, contaminated glassware) Dispose of in a puncture-resistant sharps container. |
All waste must be disposed of through the institution's official hazardous waste management program.[5]
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Key Emergency Actions:
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[6] While rinsing, remove any contaminated clothing.[6] Seek immediate medical attention.
-
Eye Exposure: Immediately flush the eyes with water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a minor spill, alert others in the area and, if trained and safe to do so, use an appropriate spill kit to absorb and neutralize the material.[8] For a major spill, evacuate the area immediately, close the doors, and contact your institution's emergency response team or Environmental Health and Safety (EHS) department.[7][9]
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 9. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
